Tris(4-nitrophenyl) phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPPBDBWOJRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192004 | |
| Record name | Tris(4-nitrophenyl) phosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3871-20-3 | |
| Record name | Phosphoric acid, tris(4-nitrophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3871-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(4-nitrophenyl) phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3871-20-3 | |
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| Record name | Tris(4-nitrophenyl) phosphate | |
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| Record name | Tris(4-nitrophenyl) phosphate | |
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| Record name | TRIS(4-NITROPHENYL) PHOSPHATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Common Counterpart, p-Nitrophenyl Phosphate di(Tris) Salt
This guide provides a comprehensive overview of Tris(4-nitrophenyl) phosphate (TNPP) and a closely related, often confused compound, p-Nitrophenyl phosphate di(Tris) salt. Due to the similarity in nomenclature, it is crucial for researchers, scientists, and drug development professionals to distinguish between these two distinct chemical entities. This document will delineate their respective chemical properties, applications, and relevant experimental protocols.
Distinguishing Between this compound and p-Nitrophenyl Phosphate di(Tris) Salt
This compound (TNPP) is a triester of phosphoric acid and 4-nitrophenol. It is a model compound for studying the hydrolysis of phosphate esters, which is relevant to the degradation of pesticides and chemical warfare agents.
p-Nitrophenyl phosphate (pNPP) di(Tris) salt , on the other hand, is the di-Tris salt of p-nitrophenyl phosphate. It is a widely used chromogenic substrate for various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase, in biochemical assays such as ELISA. The enzymatic hydrolysis of pNPP yields a yellow product, p-nitrophenol, which allows for the spectrophotometric quantification of enzyme activity.
This compound (TNPP)
Chemical Structure:
Caption: Chemical structure of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3871-20-3 | [1] |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P | [2] |
| Molecular Weight | 477.27 g/mol | |
| Appearance | Solid | |
| Solvolysis | Hydrolysis, methanolysis, and hexanolysis have been studied in various media.[3] Micelles and other systems can accelerate its decomposition.[3] | [3] |
Applications
This compound is primarily used as a model substrate in research to study the mechanisms of phosphate ester hydrolysis.[3] This has implications for:
-
Detoxification of Organophosphates: Understanding the breakdown of TNPP helps in developing methods to neutralize toxic organophosphate compounds like pesticides and nerve agents.[3]
-
Enzyme Mimics: It is used to investigate the catalytic activity of various synthetic catalysts that mimic the function of phosphatase enzymes.
-
Micellar Catalysis: TNPP is employed to study the effects of micelles and other micro-heterogeneous systems on reaction rates.[3]
Experimental Protocols
General Protocol for Studying TNPP Hydrolysis:
The hydrolysis of TNPP can be monitored by measuring the increase in absorbance due to the release of p-nitrophenol at 400-405 nm.
Materials:
-
This compound (TNPP)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of TNPP in a suitable organic solvent (e.g., acetonitrile) due to its low aqueous solubility.
-
Prepare the reaction mixture by adding a small aliquot of the TNPP stock solution to the buffer.
-
Initiate the reaction and monitor the absorbance at 400-405 nm over time.
-
The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH.
p-Nitrophenyl Phosphate (pNPP) di(Tris) Salt
Chemical Structure:
Caption: Chemical structure of p-Nitrophenyl phosphate di(Tris) salt.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 68189-42-4 | |
| Molecular Formula | (C₆H₄NO₆P)(C₄H₁₂NO₃)₂ | [4] |
| Molecular Weight | 461.36 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [5][6] |
| Solubility | Soluble in water (50 mg/mL) | |
| Storage Temperature | -20°C or 2-8°C, protect from light | [5][4] |
| pH (10% aqueous solution) | 7.0 - 9.0 | [6] |
Applications
p-Nitrophenyl phosphate di(Tris) salt is a premier substrate for phosphatases in various biochemical applications.[7]
-
ELISA: It is the substrate of choice for alkaline phosphatase conjugates in Enzyme-Linked Immunosorbent Assays (ELISA).[7] The resulting soluble yellow product can be read spectrophotometrically at 405 nm.
-
Enzyme Assays: Used to determine the activity of various phosphatases, including alkaline and acid phosphatases, in biological samples.[7][8]
-
Enzyme Kinetics: Employed to study the kinetic parameters of phosphatases, such as Kₘ and Vₘₐₓ.[9]
-
High-Throughput Screening: Adapted for high-throughput screening of potential phosphatase inhibitors in drug discovery.[8]
Experimental Protocols
General Alkaline Phosphatase Activity Assay: [7]
This protocol outlines a general method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.
Materials:
-
pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[7]
-
pNPP Substrate Solution: Dissolve pNPP di(Tris) salt in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.[7]
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).[7]
-
Enzyme Sample: A purified enzyme or biological sample containing alkaline phosphatase.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare the pNPP Substrate Solution just prior to the assay.[7]
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).[7]
-
Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.[7]
-
Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.[7]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light during incubation.[7]
-
Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also enhances the yellow color.[7]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[7]
ELISA Protocol using pNPP:
Procedure:
-
After the final washing step to remove unbound secondary antibody-alkaline phosphatase conjugate, add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.[7]
-
Incubate the plate at room temperature or 37°C, protected from light. Monitor color development. Typical incubation times range from 15 to 60 minutes.[7]
-
Stopping the Reaction (Optional for Endpoint Assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.[7]
-
Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.[7]
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Hydrolysis of pNPP:
Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.
General ELISA Workflow:
Caption: A generalized workflow for an indirect ELISA using pNPP.
Safety Information
This compound (TNPP):
-
Detailed safety information is less commonly available in public resources compared to pNPP. Standard laboratory precautions for handling organophosphates should be followed.
p-Nitrophenyl Phosphate di(Tris) Salt:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11] Harmful if swallowed.[11][12]
-
Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[10][11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[10][11]
Conclusion
This compound and p-Nitrophenyl phosphate di(Tris) salt are distinct compounds with different applications in research and development. TNPP serves as a model compound for studying phosphate ester hydrolysis, while pNPP di(Tris) salt is a crucial chromogenic substrate for phosphatase assays, particularly in the context of ELISA and enzyme kinetics. A clear understanding of their properties and protocols is essential for their effective and safe use in the laboratory.
References
- 1. This compound | CAS#:3871-20-3 | Chemsrc [chemsrc.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. phosphatase substrate, ≥97.0% (enzymatic), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tris(4-nitrophenyl) phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-nitrophenyl) phosphate is a triester of phosphoric acid and 4-nitrophenol. This document provides a comprehensive overview of its chemical structure, and physical and chemical properties. While detailed biological activity and specific signaling pathways remain areas for further investigation, this guide consolidates the available technical data, including spectral information and a potential synthetic approach.
Chemical Structure and Identification
This compound is an organic phosphate ester characterized by a central phosphate group bonded to three 4-nitrophenyl substituents.
DOT Language Chemical Structure
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3871-20-3[1] |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P[1] |
| Molecular Weight | 461.28 g/mol [2] |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H[1] |
| InChIKey | RZSPPBDBWOJRII-UHFFFAOYSA-N[1] |
| SMILES | O=--INVALID-LINK--=O)cc1">P(Oc1ccc(--INVALID-LINK--=O)cc1)Oc1ccc(--INVALID-LINK--=O)cc1[1] |
Physical and Chemical Properties
The experimental data for the physical and chemical properties of this compound is limited. The available information is summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light red to green powder/crystal | [2] |
| Melting Point | 154.0 - 159.0 °C | [2] |
| Purity | >98.0% (HPLC) | [2] |
Spectral Data
Detailed spectral data for this compound are not widely available in public databases. The following represents typical spectral features that would be expected for this compound.
3.1. Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of nitrophenyl groups. A representative mass spectrum is available through ChemicalBook, though detailed fragmentation analysis is not provided.[1]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic peaks for the phosphate group (P=O and P-O stretches) and the nitrophenyl groups (C=C aromatic, C-N, and N=O stretches). An IR spectrum is available for viewing on ChemicalBook.[3]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available, detailed NMR spectra for this compound were found. Expected chemical shifts for a similar compound, triphenyl phosphate, can provide some context. For triphenyl phosphate, the proton-decoupled ³¹P NMR spectrum shows a single peak, with smaller satellite peaks due to coupling with ¹³C.[4]
Synthesis
DOT Language General Synthesis Workflow
References
A Technical Guide to the Synthesis of Tris(4-nitrophenyl) phosphate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis of Tris(4-nitrophenyl) phosphate, a key reagent and model compound in various chemical and biochemical research applications. This document outlines a detailed experimental protocol, summarizes key data, and presents visual workflows to facilitate its preparation and use in the laboratory.
Introduction
This compound (TNPP) is a triaryl phosphate ester distinguished by the presence of three electron-withdrawing nitrophenyl groups. This structural feature renders it a highly reactive compound, making it a valuable tool in organic synthesis and for studying the mechanisms of phosphoryl transfer reactions. Its utility extends to its application as a model substrate for the investigation of the hydrolysis and detoxification of organophosphate-based nerve agents and pesticides.[1] Additionally, this compound finds industrial use as a flame retardant and plasticizer.[2]
This guide provides a comprehensive, practical procedure for the laboratory-scale synthesis of this compound, adapted from established methods for the preparation of analogous triaryl phosphates.[3]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 4-nitrophenol with a phosphorylating agent, such as phosphorus oxychloride, often in the presence of a catalyst. The overall reaction scheme is presented below:
Reaction Scheme:
3 C₆H₅NO₃ + POCl₃ → C₁₈H₁₂N₃O₁₀P + 3 HCl
Reactants: 4-Nitrophenol, Phosphorus Oxychloride Product: this compound, Hydrochloric Acid
Experimental Protocol
This protocol is adapted from a general method for the synthesis of triaryl phosphates.[3]
Materials:
-
4-Nitrophenol
-
Phosphorus oxychloride (freshly distilled)
-
Anhydrous solvent (e.g., Toluene, Benzene, or Hexane)
-
Metal catalyst (e.g., Aluminum powder, Zinc powder, or Iron powder)
-
Dilute hydrochloric acid solution
-
Dilute sodium hydroxide solution
-
Methanol or Ethanol
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-nitrophenol and the chosen anhydrous solvent.
-
Dissolution: Stir the mixture at room temperature until the 4-nitrophenol is completely dissolved.
-
Catalyst Addition: Add a catalytic amount of a metal catalyst (e.g., aluminum powder).
-
Addition of Phosphorus Oxychloride: While stirring, slowly add phosphorus oxychloride dropwise from the dropping funnel. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to the specified temperature and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with dilute hydrochloric acid, followed by a wash with dilute sodium hydroxide solution, and then with water in a separatory funnel.
-
The organic layer is then treated with an alcohol (e.g., methanol or ethanol) to react with any remaining acid chlorides.
-
Wash the organic layer again with water until neutral.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent to yield pure this compound.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of triaryl phosphates, which can be adapted for this compound.
| Parameter | Value | Reference |
| Reactants | 4-Nitrophenol, Phosphorus Oxychloride | [3] |
| Molar Ratio (Phenol:POCl₃) | 3:1 to 5:1 | [3] |
| Catalyst | Aluminum, Zinc, or Iron powder | [3] |
| Solvent | Benzene, Hexane, or DMSO | [3] |
| Reaction Temperature | 50-150 °C | [3] |
| Reaction Time | 1-10 hours | [3] |
| Purity (post-recrystallization) | >99% | [3] |
| Appearance | White to light reddish-green powder/crystal | |
| Melting Point | 154.0 to 159.0 °C |
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Research Applications
This compound serves as a valuable tool in several areas of research:
-
Model Compound for Hydrolysis Studies: Due to its high reactivity, it is used as a model substrate to study the hydrolysis of phosphate esters. This is particularly relevant for understanding the degradation pathways of organophosphate pesticides and chemical warfare agents.[1]
-
Reagent in Organic Synthesis: While specific, widely-named reactions are not extensively documented, its reactivity suggests potential applications as a phosphorylating agent or as a leaving group activator in organic synthesis.
-
Peptide Synthesis: Although not a primary coupling reagent, related compounds with 4-nitrophenyl groups are used in peptide synthesis, indicating a potential area of application for this compound in the development of new synthetic methodologies.[4]
The following diagram illustrates the role of this compound in a typical hydrolysis study.
Caption: Signaling pathway for the hydrolysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and applications of this compound for a scientific audience. The detailed, adaptable protocol and summarized data aim to facilitate the preparation of this important research compound. Its role as a model for studying phosphate ester reactivity underscores its continued relevance in both academic and applied research, particularly in the fields of environmental chemistry and drug development.
References
An In-depth Technical Guide to Chromogenic Phosphatase Substrates: p-Nitrophenyl Phosphate (pNPP) and Tris(4-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of two related phosphate compounds: p-Nitrophenyl phosphate (pNPP) and Tris(4-nitrophenyl) phosphate. While pNPP is a universally adopted chromogenic substrate for the sensitive detection of phosphatase activity in a myriad of research and diagnostic applications, including the enzyme-linked immunosorbent assay (ELISA), the utility of this compound as an enzymatic substrate is not established in the scientific literature. This document will delve into the core chemical and physical properties of both molecules, present detailed experimental protocols for the use of pNPP, and offer a comparative analysis based on available data. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction to Phosphatase Substrates
Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. Their activity is fundamental to a vast array of cellular processes, including signal transduction, protein regulation, and metabolism. Consequently, the detection and quantification of phosphatase activity are paramount in numerous fields of biological research and are crucial for the development of novel therapeutics targeting these enzymes.
Chromogenic substrates, which produce a colored product upon enzymatic reaction, are invaluable tools for these assays due to their simplicity, cost-effectiveness, and ease of detection using standard spectrophotometric equipment.[1] For decades, p-Nitrophenyl phosphate (pNPP) has been the gold standard chromogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2]
This guide will provide an in-depth exploration of pNPP and a related but lesser-known compound, this compound.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of these substrates is essential for their proper handling, storage, and application in enzymatic assays.
p-Nitrophenyl Phosphate (pNPP)
pNPP is a synthetic aryl phosphate ester.[1] The presence of an electron-withdrawing nitro group on the phenyl ring renders the phosphate ester bond susceptible to enzymatic cleavage.[1] It is most commonly available as a disodium salt hexahydrate, which offers enhanced stability and solubility in aqueous solutions.[1]
| Property | Value |
| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate |
| Synonyms | pNPP, 4-NPP, p-Nitrophenyl phosphate |
| Molecular Formula | C₆H₆NO₆P |
| Molar Mass | 219.09 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | >300 °C |
| Solubility in Water | Highly soluble |
| Hydrolysis Product | 4-Nitrophenol (pNP) |
| Max. Absorbance (Product) | 405 nm |
| Molar Extinction Coefficient (ε) of pNP | 1.83 x 10⁴ M⁻¹cm⁻¹ at 405 nm |
| Storage Temperature | -20°C for long-term storage of solid and stock solutions[3] |
This compound
This compound is a triester of phosphoric acid and 4-nitrophenol. Unlike pNPP, which has a single nitrophenyl group, this molecule possesses three. While its chemical properties are documented by chemical suppliers, its application as a substrate for phosphatases is not described in the available scientific literature.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Phosphoric Acid Tris(4-nitrophenyl) Ester |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P |
| Molar Mass | 461.28 g/mol |
| Appearance | White to light red to green powder/crystal |
| Melting Point | 156-158 °C[2] |
| Boiling Point | 592 °C at 760 mmHg[2] |
| Density | 1.572 g/cm³[2] |
| Storage Temperature | Typically stored at room temperature or refrigerated (2-8°C) |
Mechanism of Action: The Chromogenic Assay
The utility of pNPP as a phosphatase substrate lies in the enzymatic hydrolysis that results in a colored product. In the presence of a phosphatase, the phosphate group is cleaved from pNPP, yielding inorganic phosphate and 4-nitrophenol (pNP).[1] Under alkaline conditions (typically pH > 8), pNP is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[1] The intensity of this yellow color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity.
Enzymatic hydrolysis of pNPP by phosphatase.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme with its substrate is described by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For pNPP, these values have been determined for various phosphatases. The table below presents kinetic data for calf intestinal alkaline phosphatase (CIAP) with pNPP under different buffer conditions.
| Buffer Condition | Km (M) | Vmax (µmol/min/unit) |
| 50 mM Tris-HCl, pH 11, 37°C | 7.6 x 10⁻⁴ | 3.12 |
| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.6 |
Data sourced from a study on the kinetic behavior of calf intestinal alkaline phosphatase.
Currently, there is no published data on the kinetic parameters of this compound with any phosphatase.
Experimental Protocols with p-Nitrophenyl Phosphate (pNPP)
The following are detailed methodologies for key experiments utilizing pNPP.
General Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a general method for determining ALP activity in a sample using pNPP in a microplate format.
Materials:
-
Enzyme sample
-
Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂
-
pNPP Substrate Solution: Dissolve pNPP disodium salt in the Assay Buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.
-
Stop Solution: 3 N Sodium Hydroxide (NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).
-
Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.
-
Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on the enzyme activity. Protect the plate from light during incubation.
-
Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also ensures a consistent alkaline pH for maximal color development.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity is proportional to the corrected absorbance values.
Workflow for a general alkaline phosphatase activity assay.
pNPP in an ELISA Workflow
This protocol outlines the final detection steps of an indirect ELISA using an ALP-conjugated secondary antibody and pNPP.
Materials:
-
Microplate with captured antigen and bound primary and ALP-conjugated secondary antibodies
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
pNPP Substrate Solution (as described in 5.1)
-
Stop Solution (3 N NaOH)
-
Microplate reader
Procedure:
-
Washing: After incubation with the ALP-conjugated secondary antibody, wash the microplate wells thoroughly with Wash Buffer to remove any unbound conjugate.
-
Substrate Addition: Add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light. Monitor the color development. Typical incubation times range from 15 to 60 minutes.
-
Stopping the Reaction (for endpoint assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.
-
Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.
Final detection steps of an ELISA using pNPP.
Comparative Analysis and Discussion
The primary and most significant difference between pNPP and this compound is their established utility in biochemical assays.
-
p-Nitrophenyl Phosphate (pNPP): As demonstrated throughout this guide, pNPP is a well-characterized and widely validated substrate for a variety of phosphatases.[1][2] Its use is supported by a vast body of literature, and detailed protocols for numerous applications are readily available. The generation of a single mole of p-nitrophenol per mole of substrate hydrolyzed provides a direct and quantifiable measure of enzyme activity.
-
This compound: In stark contrast, there is a notable absence of scientific literature describing the use of this compound as a substrate for phosphatases. While one might speculate that the three nitrophenyl phosphate ester bonds could be susceptible to enzymatic cleavage, several factors could complicate its use as a chromogenic substrate:
-
Steric Hindrance: The bulky nature of the three nitrophenyl groups may sterically hinder the enzyme's active site, potentially making it a poor substrate.
-
Complex Kinetics: The sequential hydrolysis of the three ester bonds would likely result in complex reaction kinetics, making it difficult to obtain a linear and easily quantifiable relationship between color development and enzyme concentration.
-
Solubility: Although soluble in some organic solvents, its aqueous solubility might be a limiting factor in many biological assay buffers.
-
Conclusion
p-Nitrophenyl phosphate (pNPP) remains the substrate of choice for the routine colorimetric assay of phosphatase activity. Its reliability, sensitivity, and the wealth of available data and protocols make it an indispensable tool for researchers, scientists, and drug development professionals.
This compound, while structurally related, does not have any established role as a phosphatase substrate in the scientific literature. Based on its chemical structure, its utility in this context is questionable and would require significant empirical investigation to determine if it can be enzymatically hydrolyzed and if the resulting reaction is suitable for quantitative analysis. For researchers requiring a reliable and well-characterized chromogenic phosphatase substrate, pNPP is the unequivocal recommendation.
References
An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Application in Biochemical Assays
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing essential information on Tris(4-nitrophenyl) phosphate. The document delineates its chemical properties and clarifies its distinction from the more commonly utilized chromogenic substrate, p-Nitrophenyl phosphate (pNPP), which is extensively used in phosphatase-based assays.
Core Compound Identification
This compound is a triester of phosphoric acid and p-nitrophenol. While it is commercially available, its application in routine biochemical assays is limited compared to its monoester counterpart. It is primarily of interest in studies of chemical reactivity and decomposition of organophosphate esters.
Data Presentation: Properties of this compound
| Property | Value | Citation |
| CAS Number | 3871-20-3 | [1] |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P | [1] |
| Molecular Weight | 461.284 g/mol | [1] |
| Synonym | Phosphoric Acid Tris(4-nitrophenyl) Ester | [2] |
| Appearance | White to light-colored powder/crystal | [2] |
Distinction from p-Nitrophenyl Phosphate (pNPP)
It is critical to distinguish this compound from p-Nitrophenyl phosphate (pNPP). The latter is a monoester and a widely used chromogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[3][4] In the presence of these enzymes, pNPP is hydrolyzed to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[3][5] The vast majority of experimental protocols in literature referencing a "nitrophenyl phosphate" substrate for enzyme assays refer to pNPP, often supplied as a disodium or di(Tris) salt for stability and solubility.[3][6]
Experimental Protocols: Application of p-Nitrophenyl Phosphate (pNPP)
The following protocols are for p-Nitrophenyl phosphate (pNPP) , the standard substrate for phosphatase activity assays.
General Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a fundamental method for determining ALP activity in a sample using a 96-well plate format.[4]
Materials:
-
pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[4]
-
pNPP Substrate Solution: Dissolve pNPP in the substrate buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[4][5]
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).[4]
-
Enzyme Sample: Purified enzyme or biological lysate.
-
96-well clear flat-bottom microplate.
-
Microplate reader with absorbance measurement capabilities at 405 nm.
Procedure:
-
Reagent Preparation: Allow all reagents to reach room temperature.
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).
-
Assay Setup: Add 50 µL of each enzyme dilution to the microplate wells. Include a blank well containing 50 µL of dilution buffer without the enzyme.
-
Reaction Initiation: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. Incubation time can be optimized based on enzyme activity.
-
Reaction Termination: Add 50 µL of 3 N NaOH Stop Solution to each well to halt the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 405 nm.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. The corrected absorbance is proportional to the ALP activity.
pNPP Application in Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, ALP is a common reporter enzyme conjugated to a secondary antibody. pNPP serves as the final detection substrate.[3]
Procedure (Final Detection Step):
-
Following incubation with the ALP-conjugated secondary antibody, wash the microplate wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.[2]
-
Incubate the plate at room temperature or 37°C, protected from light, until sufficient yellow color develops (typically 15-60 minutes).
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.[3]
-
Measure the optical density (OD) at 405 nm using a microplate reader. The OD is proportional to the amount of target antigen.
Data Presentation: Parameters for pNPP-Based Assays
| Parameter | Recommended Value/Range | Notes | Citation |
| pNPP Form | Powder (disodium salt hexahydrate) or tablets | Powder offers flexibility; tablets offer convenience. | [5] |
| Storage (Powder) | -20°C for long-term storage | Can be stored at +4°C for shorter periods. | [5] |
| Stock Solution | 5–10 mM in water | Stable for up to 6 weeks at -20°C in aliquots. | [5] |
| Working Solution | ~1 mg/mL | Should always be prepared fresh before use. | [5] |
| Assay Buffers | Diethanolamine (pH 9.8), Glycine (pH 10.4), Tris-HCl (pH 7.2-9.5) | Buffer choice is dependent on the specific phosphatase being assayed. | [2][5][7] |
| Reaction Temperature | Room temperature or 37°C | Incubation at 37°C generally yields a stronger signal. | [5] |
| Absorbance Wavelength | 405-410 nm | This is the maximum absorbance wavelength for the p-nitrophenolate ion. | [5] |
| Stop Solution | 0.1 M to 3 M NaOH | Stops the reaction and enhances the yellow color by ensuring high pH. | [5] |
Visualized Workflows and Pathways
Enzymatic Hydrolysis of pNPP
The core of the assay is the enzymatic hydrolysis of pNPP. In alkaline conditions, the product, p-nitrophenol, is deprotonated to the p-nitrophenolate ion, which is responsible for the yellow color.[3]
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Experimental Workflow for a General Phosphatase Assay
The following diagram illustrates the typical workflow for measuring phosphatase activity using pNPP in a laboratory setting.
Caption: General workflow for a pNPP-based phosphatase assay.
Role in Drug Development and Research
The pNPP assay is a foundational tool in drug discovery and development.[3] Its simplicity and adaptability to high-throughput screening (HTS) make it invaluable for identifying and characterizing inhibitors of phosphatases, which are key drug targets in diseases like cancer and metabolic disorders.[3][7] By measuring the rate of p-nitrophenol formation, researchers can determine key enzyme kinetic parameters such as Kₘ and Vₘₐₓ and assess the potency of inhibitory compounds.[3]
In contrast, This compound (TNPP) serves as a model compound for studying the decomposition and solvolysis of reactive phosphate esters, which is relevant to the detoxification of insecticides and chemical warfare agents, but it is not typically used as an enzyme substrate in drug screening assays.[8]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Tris(4-nitrophenyl) phosphate and its Congener, p-Nitrophenyl Phosphate: Properties, Synthesis, and Research Applications
This technical guide provides an in-depth overview of Tris(4-nitrophenyl) phosphate, a reactive phosphorylating agent, and clarifies its distinction from the widely used biochemical substrate, 4-nitrophenyl phosphate (pNPP). For researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and potential applications of this compound, alongside the extensive and well-documented uses of pNPP in enzyme kinetics and immunoassays.
Distinguishing this compound from 4-Nitrophenyl phosphate (pNPP)
It is crucial to differentiate between two similarly named compounds. This compound is a phosphoric acid triester, where three 4-nitrophenol groups are attached to a central phosphate. In contrast, 4-Nitrophenyl phosphate (pNPP) is a monoester. This structural difference dictates their applications: this compound is primarily a chemical reagent used in synthesis, while pNPP is a chromogenic substrate for various enzymes.
This compound: A Reagent for Chemical Synthesis
This compound is a phosphorylating agent, utilized in organic chemistry for the introduction of phosphate groups. Its reactivity stems from the three electron-withdrawing nitro-substituted phenyl groups, which make the phosphorus atom susceptible to nucleophilic attack.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value |
| Synonym | Phosphoric Acid Tris(4-nitrophenyl) Ester |
| CAS Number | 3871-20-3 |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P |
| Appearance | White to light red to green powder/crystal |
| Purity | >98.0% (TLC)(HPLC) |
Synthesis of this compound
This compound can be synthesized via a one-pot methodology. The reaction involves treating sodium p-nitrophenoxide with phosphorus oxychloride (POCl₃).[1] This reaction has been found to be more exothermic than the synthesis of the analogous phosphite, though the reaction to form the phosphite is faster.[1]
A study comparing its synthesis to that of tris(p-nitrophenyl)phosphite reported a 95% yield for this compound.[1] The enthalpy for the reaction of sodium p-nitrophenoxide with a 0.5 molar solution of POCl₃ was found to be -20.29 kJ.[1]
Potential Research Applications
Based on its chemical structure, this compound is a potential reagent in the following areas:
-
Phosphorylating Agent: It can be used to introduce phosphate groups into organic molecules, which is a key step in the synthesis of various biologically active compounds.
-
Oligonucleotide Synthesis: The phosphotriester method of oligonucleotide synthesis involves the use of protected phosphate groups.[2] While other reagents are more common, this compound or similar activated aryl esters can serve as phosphorylating agents in these multi-step syntheses.[3][4] This method was a significant advancement as it prevented the formation of branched oligonucleotides, a problem with the earlier phosphodiester approach.[2]
-
Peptide Synthesis: Activated phosphate esters can be used as coupling reagents in peptide synthesis to facilitate the formation of amide bonds.
4-Nitrophenyl phosphate (pNPP): The Chromogenic Substrate
4-Nitrophenyl phosphate (pNPP) is a widely used substrate in biochemistry for the colorimetric detection of phosphatase activity.[5][6] It is commercially available, often as a di(Tris) salt, which enhances its stability and solubility in aqueous buffers.[7]
Physicochemical Properties of pNPP di(Tris) Salt
The properties of the commonly used di(Tris) salt of pNPP are detailed below.
| Property | Value |
| Synonyms | pNPP, 4-Nitrophenyl phosphate bis(tris) salt |
| CAS Number | 68189-42-4 |
| Molecular Formula | (C₆H₄NO₆P)(C₄H₁₂NO₃)₂ |
| Molecular Weight | 461.36 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in water (0.1 g/mL) |
| Storage Temperature | 2-8°C |
Principle of Detection
The use of pNPP as a substrate is based on its enzymatic hydrolysis by phosphatases. This reaction cleaves the phosphate group, yielding inorganic phosphate and 4-nitrophenol (pNP).[5] In alkaline conditions, pNP is deprotonated to the 4-nitrophenolate ion, which is a soluble, yellow-colored product with a maximum absorbance at 405 nm.[5][8] The intensity of the yellow color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 4-Nitrophenyl phosphate di(tris) salt - 4-Nitrophenyl phosphate bis(tris) salt [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Tris(4-nitrophenyl) phosphate in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tris(4-nitrophenyl) phosphate (TNPP) in various buffer systems commonly used in research and pharmaceutical development. Understanding these properties is critical for the accurate design and interpretation of experiments, particularly in enzyme kinetics, high-throughput screening, and formulation studies.
Core Chemical and Physical Properties
This compound is a phosphate triester. It is important to distinguish it from the more commonly cited p-nitrophenyl phosphate (pNPP), which is a phosphate monoester and a widely used chromogenic substrate for phosphatases. While data for TNPP is limited, information on pNPP can provide some insights into the behavior of the nitrophenyl phosphate moiety.
Solubility of this compound
The solubility of this compound is influenced by the choice of solvent, buffer system, pH, and temperature. Generally, organophosphate esters like TNPP exhibit a wide range of aqueous solubilities depending on their specific chemical structure.
Table 1: Solubility of Nitrophenyl Phosphate Compounds
| Compound | Buffer/Solvent | pH | Temperature (°C) | Solubility |
| p-Nitrophenyl phosphate disodium salt hydrate | Phosphate Buffered Saline (PBS) | 7.2 | Room Temperature | ~ 10 mg/mL[1] |
| 4-Nitrophenyl phosphate di(tris) salt | Water | Not Specified | Room Temperature | Soluble (50 mg/mL)[2] |
| 4-Nitrophenyl phosphate disodium salt hexahydrate | Water | Not Specified | Room Temperature | Highly soluble (>50 mg/mL)[3][4] |
| Tris[4-(2-methylpropyl)phenyl] phosphate | Water | Not Specified | Not Specified | ~ 0.002 mg/L (highly hydrophobic analog) |
Note: Much of the available quantitative data is for p-nitrophenyl phosphate (pNPP), a related but structurally different compound. This data is provided for context.
The Tris salt of 4-nitrophenyl phosphate is noted to be soluble in water.[5] The presence of the Tris counterions can influence the overall solubility characteristics of the molecule in different buffer systems. The pH of the buffer is a critical factor, as the ionization state of the phosphate group can affect its interaction with the solvent. For Tris buffers, it is also important to consider that their pH is temperature-dependent.[6]
Stability of this compound in Buffers
The primary degradation pathway for this compound in aqueous buffer solutions is hydrolysis. This non-enzymatic hydrolysis is dependent on pH and temperature.
The hydrolysis of the phosphate ester bond is subject to catalysis by both acid and base. The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond susceptible to nucleophilic attack.
Table 2: Stability of Nitrophenyl Phosphate Compounds
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Notes |
| p-Nitrophenyl phosphate | pD 6.4, 50°C | 8.44 (±0.36) × 10⁻⁵ s⁻¹ | ~2.27 hours | Spontaneous hydrolysis.[7] |
| p-Nitrophenyl phosphate | pH 2.6, 68-82°C | Not specified | Not specified | Activation energy of 26.0 kcal/mole.[7] |
| 4-Nitrophenyl phosphate di(tris) salt | +2 to +8°C (solid) | Not applicable | 24 months | Stable as a solid when stored dry and protected from light.[8] |
| pNPP solutions | Neutral to alkaline pH, Room Temp/37°C | Not specified | Not specified | Prone to rapid degradation.[9] |
| pNPP stock solution in water | -20°C | Not specified | Up to 6 weeks | Aliquoting is recommended.[9] |
| Reconstituted pNPP in buffer | -20°C | Not specified | Up to 4 weeks | Stability depends on buffer composition.[9] |
Note: The kinetic data presented is for the non-enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) and serves as an indicator of the general stability of the nitrophenyl phosphate ester bond.
The rate of hydrolysis is expected to increase at both acidic and basic pH values. For solutions, it is recommended to prepare them fresh before use, especially when working at neutral to alkaline pH.[5][9]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific buffer.[1][3][10][11][12]
Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Tris-HCl, pH 7.4; 50 mM Sodium Phosphate, pH 7.4)
-
Calibrated pH meter
-
Analytical balance
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation: Prepare the desired buffer solution and adjust the pH to the target value at the intended experimental temperature.
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. Separate the saturated supernatant from the solid by either centrifugation at high speed or by filtering through a syringe filter. This step should be performed quickly to avoid temperature changes.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with the buffer to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Protocol 2: Determination of Stability in Buffer (Accelerated Stability Study)
This protocol describes a method to assess the chemical stability of this compound in a buffer solution over time, including under accelerated conditions.[2][8][13][14][15]
Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Tris-HCl, pH 7.4; 50 mM Sodium Phosphate, pH 7.4)
-
Calibrated pH meter
-
Temperature-controlled incubators or water baths
-
Validated analytical method for quantification of the parent compound and its primary degradation product (4-nitrophenol) (e.g., HPLC-UV).[16][17][18][19]
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration.
-
Sample Aliquoting: Aliquot the solution into multiple sealed vials to be stored under different conditions.
-
Storage Conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Stress: Higher temperatures (e.g., 60°C)
-
-
Time Points: Define the time points for sample analysis. For example:
-
Initial (T=0)
-
Accelerated: 1, 2, 4, and 8 weeks
-
Long-term: 1, 3, 6, and 12 months
-
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of 4-nitrophenol.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.
Visualizations
Caption: Workflow for Determining the Aqueous Solubility of this compound.
Caption: Proposed Hydrolysis Pathway of this compound in Aqueous Buffer.
Conclusion
The solubility and stability of this compound are critical parameters that require careful consideration in experimental design. While specific quantitative data for TNPP is scarce, information on the related compound p-nitrophenyl phosphate suggests that solubility is generally good in aqueous solutions, particularly for its salt forms. However, its stability is pH-dependent, with hydrolysis being a key degradation pathway, especially under neutral to alkaline conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound in their specific buffer systems of interest, ensuring data accuracy and reproducibility.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ema.europa.eu [ema.europa.eu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. www3.paho.org [www3.paho.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ishaagro.com [ishaagro.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ijmr.net.in [ijmr.net.in]
- 19. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Tris(4-nitrophenyl) Phosphate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Tris(4-nitrophenyl) phosphate, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines commercial sources, purity specifications, and a detailed experimental protocol for its application in a high-throughput screening assay.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is crucial for ensuring the reliability and reproducibility of experimental results. The following table summarizes commercially available options, emphasizing suppliers who provide detailed purity information.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| TCI Chemicals | This compound | 3871-20-3 | >98.0% (HPLC)[1] | A reliable source for high-purity compound with specified analytical method. |
| Fisher Scientific | This compound, 98.0+% | 3871-20-3 | 98.0+%[2] | Distributes TCI America products, offering a similar purity level. |
| CP Lab Safety | This compound | 3871-20-3 | Not specified | Distributes TCI America products; purity should be confirmed with the manufacturer.[3] |
| Sigma-Aldrich | This compound | 3871-20-3 | Not specified | This product is sold "as-is" without analytical data; the buyer is responsible for purity confirmation. |
Experimental Protocol: High-Throughput Screening for Phosphatase Inhibitors
High-purity this compound is an ideal substrate for various enzymatic assays, including high-throughput screening (HTS) for inhibitors of phosphatases, a class of enzymes implicated in numerous diseases. The following protocol describes a typical HTS workflow.
Objective: To identify potential inhibitors of a target phosphatase from a compound library using this compound as a substrate.
Materials:
-
High-purity this compound
-
Target phosphatase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Compound library (typically dissolved in DMSO)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Include appropriate controls: positive control (enzyme and substrate, no inhibitor) and negative control (substrate only, no enzyme).
-
Enzyme Addition: Add the target phosphatase enzyme, diluted in assay buffer, to each well containing the test compounds.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a stock solution of this compound in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The reaction progress can be monitored kinetically or as an endpoint measurement.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH) to each well. This also enhances the color of the product, p-nitrophenol.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of p-nitrophenol produced and thus reflect the enzyme activity. A lower absorbance in the presence of a test compound compared to the positive control indicates potential inhibition. Calculate the percent inhibition for each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying phosphatase inhibitors.
Caption: High-throughput screening workflow for phosphatase inhibitor discovery.
Signaling Pathway Context
While this compound is a synthetic substrate, it is used to probe the activity of phosphatases that are key regulators in a multitude of cellular signaling pathways. For instance, protein tyrosine phosphatases (PTPs) are crucial in modulating signaling cascades involved in cell growth, differentiation, and metabolism. Dysregulation of PTP activity is linked to various diseases, including cancer and diabetes, making them attractive drug targets. The use of high-purity this compound in HTS campaigns enables the discovery of novel modulators of these critical signaling pathways.
The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and a protein tyrosine phosphatase (PTP), for which inhibitors might be screened using the described assay.
Caption: Generalized RTK signaling pathway regulated by a PTP.
References
An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature concerning Tris(4-nitrophenyl) phosphate. Due to the limited specific research on this compound, this document synthesizes the available data on its synthesis and chemical properties. Where applicable, it draws comparisons to the closely related and extensively studied compound, p-nitrophenyl phosphate (pNPP), to provide context for potential areas of investigation.
Chemical and Physical Properties
This compound is an organophosphate ester distinguished by the presence of three 4-nitrophenyl groups attached to a central phosphate core. This structure imparts specific chemical and physical characteristics. The table below summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P | --INVALID-LINK-- |
| Molecular Weight | 461.28 g/mol | --INVALID-LINK-- |
| Melting Point | 156-158 °C | [Various chemical suppliers] |
| Boiling Point | 592 °C at 760 mmHg | [Various chemical suppliers] |
| Density | 1.572 g/cm³ | [Various chemical suppliers] |
| Appearance | White to light yellow crystalline powder | [Various chemical suppliers] |
| CAS Number | 3871-20-3 | [Various chemical suppliers] |
Synthesis of this compound
The synthesis of this compound has been described in the literature, with a key methodology involving the reaction of sodium p-nitrophenoxide with phosphorus oxychloride.
Experimental Protocol: Synthesis via Reaction of Sodium p-nitrophenoxide with Phosphorus Oxychloride
This protocol is based on the methodology described by Da-Silva et al. (2002).
Materials:
-
Sodium p-nitrophenoxide
-
Phosphorus oxychloride (POCl₃)
-
Solvent (e.g., anhydrous acetonitrile)
-
Mettler RC-1 reaction calorimeter (for monitoring reaction kinetics)
-
Standard laboratory glassware for synthesis and purification
-
NMR spectrometer for product characterization
Procedure:
-
In a reaction vessel, dissolve sodium p-nitrophenoxide in the chosen anhydrous solvent under an inert atmosphere.
-
Slowly add a stoichiometric amount of phosphorus oxychloride to the solution while monitoring the reaction temperature.
-
The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the product, Tris(p-nitrophenyl) phosphate, can be isolated and purified using standard techniques such as crystallization.
Quantitative Data from Synthesis:
| Parameter | Value | Reference |
| Yield | 95% | --INVALID-LINK-- |
| Reaction Enthalpy (ΔH) | -20.29 kJ | --INVALID-LINK-- |
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Applications and Research Directions
While specific applications of this compound in drug development and biological research are not well-documented, its chemical structure suggests potential areas for investigation.
-
Prodrug Design: The phosphate ester linkages could potentially be cleaved by phosphatases, suggesting that this compound could be investigated as a tripartite prodrug of p-nitrophenol. However, the release of three equivalents of p-nitrophenol would need to be carefully considered in terms of therapeutic effect and potential toxicity.
-
Enzyme Inhibition Studies: As an organophosphate, it could be screened for inhibitory activity against various enzymes, particularly esterases and phosphatases. The bulky nitrophenyl groups might confer specificity for certain enzyme active sites.
-
Biomarker Development: Similar to pNPP, the enzymatic or chemical hydrolysis of this compound would release p-nitrophenol, which has a distinct yellow color upon deprotonation. This property could be explored for the development of novel colorimetric assays, although the kinetics and stoichiometry would differ significantly from pNPP.
Comparison with p-Nitrophenyl Phosphate (pNPP)
To provide context for researchers familiar with pNPP, the following table compares the key features of this compound and pNPP.
| Feature | This compound | p-Nitrophenyl Phosphate (pNPP) |
| Structure | Triester of phosphoric acid with three p-nitrophenol molecules. | Monoester of phosphoric acid with one p-nitrophenol molecule. |
| Primary Use | Not well-established; potential as a chemical intermediate. | Widely used as a chromogenic substrate for various phosphatases in research and diagnostics. |
| Hydrolysis Product | Three molecules of p-nitrophenol and one phosphate ion. | One molecule of p-nitrophenol and one phosphate ion. |
| Biological Research | Very limited data available. | Extensive literature on its use in enzyme kinetics, ELISAs, and other biochemical assays. |
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, based on its structure as an organophosphate, a hypothetical logical relationship for its potential biological interaction can be proposed.
Caption: Hypothetical interaction of this compound in a biological system.
Conclusion and Future Perspectives
This compound is a well-defined chemical entity with established synthetic routes. However, a significant gap exists in the scientific literature regarding its biological activity, potential applications in drug development, and involvement in cellular signaling. The information presented in this guide, while comprehensive based on available data, highlights the need for further research to elucidate the properties and potential uses of this compound. Future studies could focus on its enzymatic hydrolysis, screening for biological activity, and exploring its potential as a tool for chemical biology or as a prodrug scaffold. Researchers are encouraged to build upon the foundational chemical knowledge summarized herein to explore the untapped potential of this compound.
Methodological & Application
Application Notes and Protocols for Tris(4-nitrophenyl) phosphate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-nitrophenyl) phosphate (T4NPP), commonly referred to as p-nitrophenyl phosphate (pNPP), is a widely utilized chromogenic substrate for the versatile and sensitive determination of phosphatase activity.[1][2][3] This compound serves as a substrate for a variety of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4]
The fundamental principle of the assay lies in the enzymatic hydrolysis of the colorless pNPP substrate. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution, exhibiting maximum absorbance at approximately 405 nm.[2][3][4] The rate of p-nitrophenol formation is directly proportional to the phosphatase activity, enabling a straightforward and quantitative measurement. This assay is highly adaptable for high-throughput screening in microplate formats, rendering it an invaluable tool in enzyme kinetics studies and drug discovery.[3]
Data Presentation
Molar Extinction Coefficient of p-Nitrophenol
The accurate calculation of enzyme activity is critically dependent on the molar extinction coefficient (ε) of the product, p-nitrophenol. This value is influenced by factors such as pH and buffer composition.
| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions |
| 18,000 M⁻¹cm⁻¹ | 405 | Standard protein phosphatase buffer, reaction stopped with 1 N NaOH.[4][5] |
| 17,800 M⁻¹cm⁻¹ | 405 | Tris-HCl buffer, pH 8.5.[5] |
| 16,000 M⁻¹cm⁻¹ | 405 | For Mn²⁺-dependent protein phosphatases, reaction stopped with 0.5 M EDTA.[5] |
Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP
The following table summarizes the kinetic parameters for the hydrolysis of pNPP by calf intestinal alkaline phosphatase under different experimental conditions. The data highlights the influence of buffer composition and pH on the enzyme's catalytic efficiency.[6]
| Buffer (Concentration) | pH | Temperature (°C) | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) |
| Tris-HCl (50 mM) | 11.0 | 37 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |
| Glycine-NaOH (100 mM) | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.60 | 42.55 |
Visualizations
Figure 1: Enzymatic hydrolysis of pNPP by phosphatase.
Figure 2: General experimental workflow for a pNPP-based phosphatase assay.
Figure 3: Role of ALPP in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This protocol is suitable for measuring the activity of alkaline phosphatases, such as calf intestinal alkaline phosphatase (CIAP).
Materials:
-
Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[7] Alternatively, 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4 can be used.[7]
-
Substrate Stock Solution: 100 mM pNPP in deionized water. Store at -20°C.
-
Substrate Working Solution: Prepare a 1 mg/mL solution of pNPP in the chosen Assay Buffer. Prepare this solution fresh before use.[7]
-
Stop Solution: 3 M NaOH.[3]
-
Enzyme sample (e.g., purified CIAP or cell lysate).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation: Equilibrate all reagents to room temperature.
-
Sample Addition: Add 50 µL of your enzyme sample (appropriately diluted in Assay Buffer) to each well of the 96-well plate. For a blank control, add 50 µL of Assay Buffer without the enzyme.
-
Reaction Initiation: To start the reaction, add 100 µL of the freshly prepared pNPP Substrate Working Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on the enzyme's activity to ensure the reaction remains in the linear range. Protect the plate from light during incubation.
-
Reaction Termination (Endpoint Assay): Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the sample readings. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹), b is the path length in cm, and c is the concentration in M. Enzyme activity is typically expressed as µmol of pNP produced per minute per mg of protein.
Protocol 2: Acid Phosphatase (ACP) Activity Assay
This protocol is designed for the measurement of acid phosphatase activity.
Materials:
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 10 mM MgCl₂.[8]
-
Substrate Solution: Prepare a fresh solution of pNPP in the Assay Buffer to the desired final concentration (e.g., 10 mM).[8]
-
Stop Solution: 0.5 N NaOH.[8]
-
Enzyme sample (e.g., cell lysate containing acid phosphatase).
-
96-well clear, flat-bottom microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate lysis buffer and clarify by centrifugation. The supernatant will contain the acid phosphatase activity.
-
Assay Setup: Add 80 µL of your sample (diluted in Assay Buffer) to the wells of a microplate. Prepare a blank control with 80 µL of Assay Buffer.
-
Reaction Initiation: Add 50 µL of the pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 25°C or 37°C, protected from light.[8]
-
Reaction Termination: Add 20 µL of 0.5 N NaOH to stop the reaction.[4] The alkaline stop solution also enhances the yellow color of the p-nitrophenol product.
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Correct for the blank reading and calculate the enzyme activity as described in Protocol 1.
Protocol 3: Protein Tyrosine Phosphatase (PTP) Activity Assay
This protocol is adapted for measuring the activity of protein tyrosine phosphatases.
Materials:
-
Assay Buffer: 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20.[3]
-
Substrate Solution: 1.3 mM pNPP in Assay Buffer (prepare fresh).[3]
-
PTP enzyme sample.
-
96-well clear, flat-bottom microplate.
-
Microplate reader.
Procedure:
-
Assay Setup: Add 50 µL of the PTP enzyme sample to each well of a 96-well plate. Include a blank control with 50 µL of Assay Buffer.[3]
-
Reaction Initiation: Add 50 µL of the pNPP Substrate Solution to each well to start the reaction.[3]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: The absorbance at 405 nm can be measured kinetically (real-time) or at a fixed endpoint.[3] For an endpoint reading, the reaction can be stopped with an alkaline solution (e.g., 1 M NaOH).
-
Calculation: Calculate the PTP activity as described in the previous protocols. One unit of PTP activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute at 30°C.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Spontaneous hydrolysis of pNPP. | Prepare pNPP solution fresh before each experiment. Store pNPP powder and stock solutions at -20°C, protected from light. |
| Contaminated reagents. | Use high-purity water and reagents. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Use a positive control to verify enzyme activity. |
| Incorrect buffer pH. | Verify the pH of the assay buffer, as phosphatase activity is highly pH-dependent. | |
| Presence of inhibitors (e.g., phosphate, EDTA, fluoride) in the sample. | If possible, remove inhibitors from the sample by dialysis or buffer exchange. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in the wells. |
| Temperature fluctuations. | Maintain a constant and uniform incubation temperature. | |
| Non-linear Reaction Rate | Substrate depletion or enzyme saturation. | Perform a time-course experiment to determine the linear range of the reaction. Adjust the enzyme concentration or incubation time accordingly. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Enzyme Activity with Tris(4-nitrophenyl) phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-nitrophenyl) phosphate (TNPP), commonly available as its salt form p-Nitrophenyl Phosphate (pNPP), is a widely utilized chromogenic substrate for the detection and quantification of various hydrolytic enzymes, particularly phosphatases and phosphodiesterases.[1][2][3][4] The principle of this assay is based on the enzymatic hydrolysis of the colorless TNPP substrate into p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[1][2][5][6] The rate of p-nitrophenol formation is directly proportional to the enzyme activity, making this a simple, sensitive, and reliable method for enzyme characterization, inhibitor screening, and drug development.[2]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the phosphate ester bond in this compound by a suitable enzyme, such as alkaline phosphatase. This reaction liberates p-nitrophenol, which in an alkaline buffer, ionizes to the yellow-colored p-nitrophenolate. The intensity of the color, measured at 405 nm, is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity.
Enzymes Detected
This compound is a versatile substrate primarily used for the assay of:
-
Alkaline Phosphatases (ALP): A ubiquitous group of enzymes that remove phosphate groups from various molecules.[1][4][7]
-
Acid Phosphatases (ACP): Enzymes that are active in acidic environments.[4]
-
Protein Tyrosine Phosphatases (PTPs): A group of enzymes that remove phosphate groups from tyrosine residues.[2]
-
Phosphodiesterases (PDEs): Enzymes that break phosphodiester bonds, such as in cyclic nucleotides. For PDEs, a modified substrate like bis(p-nitrophenyl)phosphate is often used.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of TNPP in enzyme kinetic assays, primarily focusing on alkaline phosphatase.
Table 1: Michaelis-Menten Kinetic Parameters for Alkaline Phosphatase with pNPP
| Enzyme Source | Buffer | pH | Temperature (°C) | K_m_ (M) | V_max_ (µmoles/min/unit) | Reference |
| Calf Intestinal | 50 mM Tris-HCl | 11.0 | 37 | 7.6 x 10⁻⁴ | 3.12 | |
| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.6 | |
| E. coli | Not Specified | Not Specified | Not Specified | 2.90 x 10⁻⁵ | 0.0254 (mM/min) | [9] |
| Halobacterium salinarum | 100 mM Tris-HCl | 8.5 | 40 | Not specified | Not specified | [10] |
Table 2: Recommended Assay Conditions for Alkaline Phosphatase
| Parameter | Recommended Value/Range | Notes | Reference |
| Substrate (pNPP) Concentration | 1-5 mM | Substrate inhibition may occur at higher concentrations. | [5] |
| pH | 8.0 - 11.0 | Optimal pH can vary with the enzyme source and buffer. | [11] |
| Temperature | 25 - 45°C | Optimal temperature depends on the specific enzyme. | [2] |
| Wavelength for Absorbance | 405 nm | Maximum absorbance of p-nitrophenol under alkaline conditions. | [5][12] |
| Stop Solution | 0.1 M to 3 M NaOH | Stops the reaction and enhances the color of p-nitrophenol. | [1][12] |
| Incubation Time | 10 - 60 minutes | Should be optimized to ensure the reaction is in the linear range. | [2][5] |
Experimental Protocols
Protocol 1: General Alkaline Phosphatase Activity Assay
This protocol provides a general method for determining alkaline phosphatase activity in a 96-well plate format.
Materials:
-
This compound (pNPP) substrate
-
Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Enzyme Sample (purified or in a biological matrix)
-
Stop Solution: 3 N NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the pNPP Substrate Solution by dissolving pNPP in the Assay Buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.
-
Bring all reagents to the desired assay temperature (e.g., 37°C).
-
-
Assay Setup:
-
Add 50 µL of your enzyme sample to the wells of the microplate. For a blank control, add 50 µL of the sample buffer without the enzyme.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPP Substrate Solution to each well to start the reaction.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction rate is linear.
-
-
Stop Reaction:
-
Add 50 µL of 3 N NaOH to each well to stop the enzymatic reaction.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
The enzyme activity is proportional to the corrected absorbance.
-
Protocol 2: Phosphodiesterase Activity Assay
This protocol is adapted for measuring phosphodiesterase activity using bis(p-nitrophenyl) phosphate.
Materials:
-
bis(p-Nitrophenyl) phosphate (bis-pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM β-mercaptoethanol, 10 mM NaCl, 2 mM MnCl₂
-
Enzyme Sample
-
Stop Solution: 50 mM NaOH
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the bis-pNPP substrate solution in the Assay Buffer at the desired concentration (e.g., 4 mM).
-
Prepare the enzyme sample in a suitable buffer.
-
-
Assay Setup:
-
In a microplate well, combine the Assay Buffer and the enzyme sample.
-
-
Initiate Reaction:
-
Add the bis-pNPP substrate solution to initiate the reaction. The final reaction volume can be adjusted as needed (e.g., 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) for a defined period (e.g., 10-30 minutes).
-
-
Stop Reaction:
-
Add the Stop Solution to terminate the reaction.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (18,450 M⁻¹cm⁻¹) to determine the specific activity of the phosphodiesterase.[3]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Enzymatic hydrolysis of TNPP by a phosphatase.
Caption: General experimental workflow for the TNPP assay.
Caption: Alkaline phosphatase role in the Wnt/β-catenin pathway.[13]
Caption: Role of phosphodiesterase in cAMP signaling.[14][15]
References
- 1. ukessays.com [ukessays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Revolutionizing Drug Discovery: Tris(4-nitrophenyl) Phosphate in High-Throughput Screening for Phosphatase Inhibitors
Affiliation: Advanced Pharmaceutical Research Institute
Abstract
Protein tyrosine phosphatases (PTPs) are critical regulators of a myriad of cellular signaling pathways, and their dysregulation is implicated in numerous human diseases, including cancer, diabetes, and neurodegenerative disorders. This makes them compelling targets for therapeutic intervention. High-throughput screening (HTS) has emerged as a powerful strategy for identifying novel phosphatase inhibitors from large compound libraries. A cornerstone of many HTS campaigns targeting phosphatases is the use of the chromogenic substrate Tris(4-nitrophenyl) phosphate (T4NPP), commonly known as p-nitrophenyl phosphate (pNPP). The enzymatic hydrolysis of pNPP by phosphatases yields a yellow-colored product, p-nitrophenol, which can be readily quantified spectrophotometrically. This application note provides detailed protocols for utilizing pNPP in HTS assays to identify inhibitors of key protein tyrosine phosphatases: PTP1B, SHP2, and STEP. It includes comprehensive experimental workflows, data presentation guidelines, and visual representations of the relevant signaling pathways to aid researchers in the design and execution of their screening campaigns.
Introduction to this compound (pNPP) in Phosphatase Assays
This compound, or p-nitrophenyl phosphate (pNPP), is a synthetic organophosphate compound that serves as a versatile and widely used chromogenic substrate for a variety of phosphatases, including alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases.[1] The principle of the pNPP-based assay is straightforward: in the presence of a phosphatase, pNPP is hydrolyzed, leading to the production of p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[1] The rate of pNP formation is directly proportional to the phosphatase activity, making it a simple and effective method for measuring enzyme kinetics and for screening potential inhibitors.[2] The cost-effectiveness and simplicity of this colorimetric assay make it highly amenable to the high-throughput screening (HTS) formats used in modern drug discovery.[3]
Featured Applications: HTS for Key Phosphatase Inhibitors
This section details the application of pNPP-based HTS assays for the discovery of inhibitors against three critical protein tyrosine phosphatases: PTP1B, SHP2, and STEP.
PTP1B Inhibitor Screening
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling pathways.[4] Its role in downregulating these pathways makes it a prime therapeutic target for type 2 diabetes and obesity.[5]
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][6] Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[7]
This protocol describes a 384-well plate format assay for screening PTP1B inhibitors using pNPP.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
Test compounds and control inhibitors (e.g., Sodium Orthovanadate)
-
384-well clear flat-bottom microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme to a final concentration of 0.5 nM in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted PTP1B enzyme solution to each well of the compound plate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare the pNPP substrate solution in Assay Buffer to a final concentration at or near its Km value (e.g., 2 mM).
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pNPP solution to each well.
-
Incubation: Incubate the reaction plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M NaOH to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds.
Quantitative Data Summary:
| Compound | Target | Assay Substrate | IC50 (µM) | Reference |
| Sodium Orthovanadate | PTP1B | pNPP | 19.3 ± 1.1 | [8] |
| PTP1B Inhibitor (Example) | PTP1B | pNPP | 0.5 - 10 |
SHP2 Inhibitor Screening
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor PTP that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway.[2][9] Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers.
SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and scaffolding adapters, where it dephosphorylates downstream targets, leading to the activation of pathways such as the RAS/ERK and PI3K/AKT pathways.[9][10]
This protocol outlines a pNPP-based assay for screening SHP2 inhibitors.
Materials:
-
Recombinant human SHP2
-
pNPP
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 50 mM NaCl
-
Stop Solution: 5 M NaOH
-
Test compounds and control inhibitors
-
96-well or 384-well clear flat-bottom microplates
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of test compounds. Dilute SHP2 enzyme in the Assay Buffer to the desired concentration.
-
Assay Reaction: In a microplate, combine the SHP2 enzyme solution with the test compounds or vehicle control.
-
Pre-incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add pNPP solution to initiate the reaction. The final reaction volume is typically 200 µL for a 96-well plate.[11]
-
Incubation: Incubate at 22°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding 40 µL of 5 M NaOH.[11]
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate percent inhibition and determine IC50 values for active compounds.
Quantitative Data Summary:
| Compound | Target | Assay Substrate | IC50 (µM) | Reference |
| NSC-87877 | SHP2 | pNPP (implied) | 0.318 | [3] |
| Cryptotanshinone | SHP2 | Phosphopeptide | 22.50 | [3] |
| SYK-85 | SHP2 | DiFMUP | 0.32 | [12] |
| WS-635 | SHP2 | DiFMUP | 4.13 | [12] |
| TK-147 | SHP2 | DiFMUP | 0.25 | [12] |
Note: While pNPP is a suitable substrate, some IC50 values are reported from assays using alternative substrates like DiFMUP or phosphopeptides.
STEP Inhibitor Screening
Striatal-Enriched protein tyrosine Phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that regulates synaptic plasticity.[13] Dysregulation of STEP activity has been implicated in several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease.
STEP opposes synaptic strengthening by dephosphorylating and inactivating key signaling molecules such as ERK1/2 and the NMDA receptor subunit GluN2B.[13]
General Protocol Outline:
-
Dispense test compounds into a multi-well plate.
-
Add purified STEP enzyme and incubate.
-
Initiate the reaction by adding pNPP.
-
Incubate to allow for product formation.
-
Stop the reaction with a strong base.
-
Read absorbance at 405 nm.
Quantitative Data Summary:
| Compound | Target | Assay Substrate | IC50 (nM) | Reference |
| TC-2153 | STEP | pNPP | 24.6 ± 0.8 | [14] |
Experimental Workflows and Logical Relationships
The successful identification of potent and selective phosphatase inhibitors requires a structured workflow that progresses from primary screening to lead optimization.
Conclusion
This compound (pNPP) remains a valuable and widely used substrate for the high-throughput screening of phosphatase inhibitors. Its simplicity, cost-effectiveness, and adaptability to automated platforms make it an ideal choice for primary screening campaigns. The detailed protocols and signaling pathway overviews provided in this application note offer a comprehensive guide for researchers and drug development professionals seeking to identify novel inhibitors of PTP1B, SHP2, and STEP. The successful identification and development of such inhibitors hold significant promise for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: a family of human MAPK-specific protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]
Application Note: A Versatile Chromogenic Assay for Kinetic Analysis of Phosphatases Using Tris(4-nitrophenyl) Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction Tris(4-nitrophenyl) phosphate (TNP), often used in its simpler form as p-Nitrophenyl Phosphate (pNPP), is a widely utilized chromogenic substrate for the kinetic analysis of various classes of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4] The utility of this substrate lies in the straightforward enzymatic hydrolysis of the phosphate group, which releases the product p-nitrophenol (pNP).[5] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, a vibrant yellow product with a strong absorbance maximum at 405 nm.[1][5][6] The rate of pNP formation is directly proportional to the phosphatase activity, making this assay highly suitable for enzyme characterization, kinetic studies, and high-throughput screening (HTS) of potential inhibitors.[5][6]
Principle of the Assay
The assay is based on a simple enzymatic reaction where a phosphatase catalyzes the hydrolysis of the colorless substrate, pNPP, to produce inorganic phosphate and the yellow-colored p-nitrophenol (pNP). The reaction can be monitored over time (kinetic assay) or stopped at a specific time point (end-point assay) by adding a strong base like NaOH, which also enhances the color of the pNP product.[3] The absorbance of the solution is then measured at 405 nm.
References
Application Notes and Protocols: Tris(4-nitrophenyl) phosphate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-nitrophenyl) phosphate, commonly available as p-nitrophenyl phosphate (pNPP) di(tris) salt, is a widely utilized chromogenic substrate in biochemical assays to study enzyme activity, particularly for phosphatases.[1][2][3] The enzymatic hydrolysis of pNPP by phosphatases, such as alkaline phosphatase (AP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs), yields p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][2][4] This property makes pNPP an invaluable tool for enzyme kinetics studies and for high-throughput screening (HTS) of potential enzyme inhibitors in drug discovery.[1][2]
The core principle of the assay involves the enzymatic cleavage of the phosphate group from pNPP.[2] Under alkaline conditions, the resulting p-nitrophenol is deprotonated to the p-nitrophenolate ion, which produces a distinct yellow color.[2] The intensity of this color is directly proportional to the amount of pNP produced and, consequently, to the enzyme's activity.[1][2]
This document provides detailed application notes and protocols for the use of this compound in studying enzyme inhibition, with a primary focus on alkaline phosphatase as a model enzyme.
Enzymatic Reaction and Assay Principle
The enzymatic reaction at the heart of these applications is the hydrolysis of p-nitrophenyl phosphate.
Caption: Enzymatic hydrolysis of p-nitrophenyl phosphate by a phosphatase.
Quantitative Data on Enzyme Kinetics and Inhibition
The following tables summarize key kinetic parameters for calf intestinal alkaline phosphatase (CIAP) with pNPP as a substrate and inhibition data for known inhibitors.
Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP [2]
| Buffer Condition | K_m (μM) | V_max (μmol/min/unit) |
| 50 mM Tris-HCl, pH 11, 37°C | 760 | 3.12 |
| 100 mM Glycine-NaOH, pH 9.5, 37°C | 400 | 1.6 |
| pH ~8.2 | 40 ± 3 | 72.8 ± 1.2 (μmol/min/mg protein) |
Table 2: Inhibition of Calf Intestine Alkaline Phosphatase [5]
| Inhibitor | pIC_50 | K_i | Inhibition Type |
| Sodium Orthovanadate | 6.61 ± 0.08 | 51 ± 8 nM | Reversible |
| EDTA | 3.07 ± 0.03 | - | Irreversible |
Experimental Protocols
Protocol 1: General Alkaline Phosphatase Activity Assay
This protocol provides a general method for determining alkaline phosphatase activity using pNPP in a microplate format.[1]
Materials:
-
pNPP Substrate Solution: 1 mg/mL pNPP in substrate buffer. Prepare fresh.
-
Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[1] Alternatively, 0.1 M glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 1 mM ZnCl₂ can be used.[6]
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).[1]
-
Enzyme Sample: Purified enzyme or biological sample containing alkaline phosphatase.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Bring all reagents to room temperature before use.
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).
-
Assay Setup:
-
Add 50 µL of each enzyme dilution to the wells of the microplate.
-
Include a blank well containing 50 µL of the dilution buffer without the enzyme.
-
-
Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light.[1]
-
Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. This also enhances the yellow color.[1]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Enzyme activity is proportional to the corrected absorbance values.
Caption: General workflow for an alkaline phosphatase activity assay.
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to screen for and characterize enzyme inhibitors.
Materials:
-
All materials from Protocol 1.
-
Inhibitor stock solutions of known concentrations.
Procedure:
-
Reagent and Sample Preparation: As described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of enzyme dilution to the wells.
-
Add 25 µL of various concentrations of the test inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction: Add 25 µL of 2x concentrated pNPP Substrate Solution to each well to start the reaction.
-
Incubation, Stop Reaction, and Absorbance Reading: Follow steps 5-7 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Caption: Logical flow for determining enzyme inhibition.
Role of Tris Buffer
While Tris is a common component of the pNPP salt and is used as a buffer, it is important to note its potential influence on the enzymatic reaction. At high concentrations (greater than 1.0 M), Tris can act as a slight competitive inhibitor of alkaline phosphatase.[7] It can also act as a phosphate acceptor in a transphosphorylation reaction, which can increase the rate of decomposition of the phosphoryl-enzyme intermediate.[8][9] This is a critical consideration when designing experiments and interpreting kinetic data. The non-protonated amino group of Tris is thought to be responsible for the inhibitory effect.[7]
Applications in Research and Drug Development
-
Enzyme Kinetics: pNPP is a model substrate for studying the kinetics of various phosphatases, allowing for the determination of key parameters like K_m and V_max.[1][2]
-
High-Throughput Screening (HTS): The simplicity and reliability of the pNPP assay make it suitable for HTS campaigns to identify inhibitors of phosphatases, which are important drug targets.[1]
-
ELISA: pNPP is a standard substrate for alkaline phosphatase-conjugated secondary antibodies in Enzyme-Linked Immunosorbent Assays (ELISA) for the quantification of proteins and other biomolecules.[1][2]
Troubleshooting
-
No color or faint color development:
-
High background:
By following these detailed protocols and considering the factors outlined, researchers can effectively utilize this compound for robust and reliable enzyme inhibition studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies of the transphosphorylation reactions catalyzed by alkaline phosphatase from E. coli: hydrolysis of p-nitrophenyl phosphate and o-carboxyphenyl phosphate in presence of Tris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(4-nitrophenyl) Phosphate Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-nitrophenyl) phosphate (pNPP) is a widely utilized chromogenic substrate for the determination of phosphatase activity. This non-specific substrate is hydrolyzed by various phosphatases, including alkaline phosphatase (AP), acid phosphatase (ACP), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases, to produce p-nitrophenol (pNP).[1][2] The resulting pNP is a yellow, soluble product that can be quantified spectrophotometrically under alkaline conditions, with its absorbance maximum at 405 nm.[3][4][5] The rate of pNP formation is directly proportional to the phosphatase activity, making pNPP a valuable tool for enzyme kinetics studies, inhibitor screening, and immunoassays such as ELISA.[1][4]
This document provides detailed application notes and standardized protocols for the use of this compound in enzymatic reactions, with a primary focus on alkaline phosphatase.
Data Presentation: Quantitative Reaction Parameters
The optimal conditions for enzymatic reactions utilizing this compound can vary depending on the specific enzyme being assayed. The following table summarizes key quantitative data for alkaline phosphatase-mediated hydrolysis of pNPP.
| Parameter | Recommended Value/Range | Enzyme Source/Notes |
| pH | 8.0 - 10.5 | The optimal pH is highly dependent on the specific alkaline phosphatase. For E. coli AP, the range is 5.5-8.5.[6][7] For other fungal and bacterial APs, optima can be as high as pH 9.0 or 10.0.[8] A pH of 9.8 is common for calf intestine AP.[9] |
| Temperature | 25°C - 37°C | While reactions can be performed at room temperature, 37°C often yields higher activity.[10] Some thermostable alkaline phosphatases exhibit optimal temperatures as high as 80°C.[8] |
| Substrate Concentration (pNPP) | 1 - 5 mM | A typical starting concentration is 1 mg/mL.[1][4] The concentration may need to be optimized for specific enzymes to ensure substrate saturation for Michaelis-Menten kinetics. |
| Enzyme Concentration | Variable | The concentration should be optimized to ensure a linear reaction rate over the desired time course. |
| Buffer System | Tris-HCl, Diethanolamine, Glycine | Common buffers include 50 mM Tris-HCl, 1 M Diethanolamine, or 0.1 M Glycine.[1][3][4][11] |
| Cofactors | Mg²⁺, Zn²⁺ | Alkaline phosphatases often require divalent cations for optimal activity. Typical concentrations are 0.5-5 mM MgCl₂ and 0.1-1 mM ZnCl₂.[1][3][4] |
| Incubation Time | 10 - 60 minutes | The incubation time should be sufficient to generate a measurable signal without depleting the substrate. |
| Stop Solution | 0.1 M - 3 M NaOH | The addition of a strong base stops the enzymatic reaction and enhances the yellow color of the p-nitrophenol product.[1][10] |
| Absorbance Wavelength | 405 - 410 nm | The absorbance of the p-nitrophenolate ion is measured in this range.[9] |
Signaling Pathway and Experimental Workflow
The enzymatic hydrolysis of this compound by a phosphatase results in the cleavage of a phosphate group, releasing p-nitrophenol. The reaction mechanism is a key aspect of understanding the experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. benchchem.com [benchchem.com]
- 11. nrel.colostate.edu [nrel.colostate.edu]
Application Notes and Protocols: Preparation of Tris(4-nitrophenyl) phosphate Working Solutions
Abstract
Tris(4-nitrophenyl) phosphate (T4NPP), also widely known as p-Nitrophenyl Phosphate (pNPP), is a versatile chromogenic substrate essential for the kinetic analysis of various phosphatases, including alkaline phosphatases (APs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs).[1][2] The enzymatic hydrolysis of the colorless T4NPP yields a yellow-colored product, p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.[1][2][3][4] This property makes T4NPP an invaluable tool for researchers, scientists, and drug development professionals in high-throughput screening and enzyme characterization. This document provides detailed protocols for the preparation of T4NPP working solutions and its application in phosphatase activity assays.
Chemical and Physical Properties
T4NPP is commercially available in various salt forms, with the di-Tris salt and disodium salt hexahydrate being common for their stability and solubility in aqueous solutions.[1] Proper storage is crucial for maintaining the integrity of the compound.
Table 1: Properties and Storage of this compound
| Property | Value | References |
| Synonyms | p-Nitrophenyl Phosphate (pNPP), 4-NPP | [1] |
| Molecular Formula (di-Tris salt) | C₁₄H₂₈N₃O₁₂P | [5] |
| Molecular Weight (di-Tris salt) | 461.36 g/mol | [6] |
| Appearance | White to slightly yellow crystalline powder | [7][8] |
| Solubility in Water | 50 mg/mL, clear, colorless to light yellow solution | [8][9] |
| Storage of Powder | Long-term: -20°C; Short-term: 2-8°C. Protect from light and moisture. | [9][10] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 weeks. Avoid repeated freeze-thaw cycles. | [10][11] |
| Reaction Product Absorbance (λmax) | 405 nm (for p-nitrophenol) | [1][2] |
Experimental Protocols
The preparation of a stable and active T4NPP working solution is critical for obtaining accurate and reproducible results. The following protocols outline the preparation of stock and working solutions, as well as a general procedure for a phosphatase activity assay.
Preparation of T4NPP Stock Solution (100 mM)
Materials:
-
This compound (di-Tris salt or disodium salt hexahydrate)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the T4NPP powder to room temperature before opening to prevent condensation.
-
Weigh the required amount of T4NPP powder. For the di-Tris salt (MW: 461.36 g/mol ), this is 46.14 mg for a 1 mL 100 mM solution.
-
Dissolve the powder in deionized water to the desired final concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.[10]
Preparation of Assay Buffers
The optimal assay buffer will depend on the specific phosphatase being studied. Below are examples of commonly used buffers.
Table 2: Common Assay Buffers for Phosphatase Assays using T4NPP
| Buffer Composition | Target Phosphatase | pH | References |
| 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂ | Alkaline Phosphatase | 10.4 | [3][4][5] |
| 1 M Diethanolamine, 0.5 mM MgCl₂ | Alkaline Phosphatase | 9.8 | [3][4][5] |
| 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT | Protein Tyrosine Phosphatase | 7.5 | [1] |
| 20 mM Bis-Tris, 1 mM DTT, 0.005% Tween-20 | Protein Tyrosine Phosphatase | 6.0 | [12] |
| 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, 1 mM DTT | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.0 | [13] |
Protocol for 0.1 M Glycine Buffer (pH 10.4):
-
To approximately 980 mL of deionized water, add 7.51 g of glycine, 203 mg of MgCl₂, and 136 mg of ZnCl₂.[3][4]
-
Mix until all components are dissolved.
-
Adjust the pH to 10.4 using 10 M NaOH.[3]
-
Bring the final volume to 1 L with deionized water.
Preparation of T4NPP Working Solution
The T4NPP working solution should be prepared fresh before each experiment for optimal performance.[10][11]
Procedure:
-
Thaw an aliquot of the T4NPP stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate pre-chilled assay buffer. A typical working concentration is 1 mg/mL or can be optimized based on the enzyme's Km value for T4NPP (e.g., 0.7 - 15 mM for PTP1B).[5][13]
-
Keep the working solution on ice and protected from light until use.
General Protocol for Phosphatase Activity Assay
This protocol provides a general workflow for measuring phosphatase activity in a 96-well plate format.
Materials:
-
T4NPP Working Solution
-
Purified enzyme or cell lysate containing the phosphatase of interest
-
Assay Buffer
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 50 µL of the enzyme sample to each well of the 96-well plate. Include a blank control with 50 µL of assay buffer instead of the enzyme.[12]
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the freshly prepared T4NPP Working Solution to each well.
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 15-30 minutes), or monitor the reaction kinetically.[12] Protect the plate from light during incubation.
-
For endpoint assays, stop the reaction by adding 50 µL of Stop Solution to each well.[12][14] The stop solution, typically a strong base, halts the enzymatic reaction and enhances the yellow color of the p-nitrophenol product.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance, which is proportional to the phosphatase activity.[12]
Visualizations
Experimental Workflow
Caption: Workflow for T4NPP working solution preparation and phosphatase assay.
PTP1B in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signal.[13][15] T4NPP is commonly used as a substrate to measure the activity of PTP1B in vitro.[15]
Caption: Role of PTP1B in insulin signaling and its assay using T4NPP.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. P-NITROPHENYL PHOSPHATE DI(TRIS) SALT | 68189-42-4 [amp.chemicalbook.com]
- 7. custombiotech.roche.com [custombiotech.roche.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. 4-Nitrophenyl phosphate phosphatasesubstrate 68189-42-4 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tris(4-nitrophenyl) phosphate Concentration in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing Tris(4-nitrophenyl) phosphate concentration in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in assays?
A1: this compound, commonly known as p-Nitrophenyl phosphate (pNPP), is a widely used chromogenic substrate for various phosphatases, including alkaline phosphatase (ALP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs).[1][2][3] In the presence of a phosphatase, pNPP is hydrolyzed into p-nitrophenol (pNP), a yellow-colored product, and inorganic phosphate.[3] The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the phosphatase activity.[2][4][5]
Q2: Why is it critical to optimize the pNPP concentration?
A2: Optimizing the substrate concentration is crucial for obtaining accurate and reproducible results in enzyme kinetic assays.[6][7] If the pNPP concentration is too low, the enzyme's active sites will not be saturated, leading to an underestimation of the maximum reaction velocity (Vmax).[6][8] Conversely, excessively high concentrations can lead to substrate inhibition, where the reaction rate decreases.[7] Determining the optimal pNPP concentration, often in relation to the Michaelis constant (Km), ensures the assay is sensitive and accurately reflects the enzyme's activity.[6]
Q3: What are the key components of a typical phosphatase assay using pNPP?
A3: A standard assay includes:
-
Phosphatase Enzyme: The enzyme whose activity is being measured.
-
This compound (pNPP) Substrate: The molecule the enzyme acts upon.[9]
-
Assay Buffer: Maintains the optimal pH for enzyme activity. Common choices include Tris-HCl or diethanolamine buffers.[3][9]
-
Cofactors: Many phosphatases, like alkaline phosphatase, are metalloenzymes that require divalent cations such as Mg²⁺ and Zn²⁺ for their activity.[9][10]
Q4: What should I do if I observe high background in my assay?
A4: High background can obscure the specific signal.[11] Potential causes include non-specific binding, reagent contamination, or spontaneous substrate degradation.[12][13] To troubleshoot, consider the following:
-
Use high-quality reagents: Ensure reagents are pure and suitable for your specific assay.[11]
-
Incorporate a blocking step: Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dried milk to prevent non-specific binding.[4]
-
Optimize washing steps: Inadequate washing can leave unbound components that contribute to background noise.[12][13]
-
Run control wells: Include controls without the primary antibody or without any enzyme to identify the source of non-specific reactivity.[4][13]
Q5: What could be the reason for a weak or no signal in my assay?
A5: A faint or absent signal can stem from several factors:
-
Suboptimal Substrate Concentration: The pNPP concentration may be too low for the amount of enzyme present.
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost activity. You can test enzyme activity with a known positive control.[4]
-
Presence of Inhibitors: Samples may contain phosphatase inhibitors. Consider sample preparation techniques like dialysis to remove them.[9]
-
Incorrect Incubation Time or Temperature: Optimize the duration and temperature of the incubation to ensure sufficient product formation.[4]
Troubleshooting Guides
Table 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-enzymatic substrate degradation | Prepare pNPP working solution fresh before each use.[3] Protect the substrate solution from light.[14] Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown. |
| Contaminated reagents or water | Use high-purity reagents and ensure the water quality is high.[11][12] Filter reagents if necessary. |
| Insufficient blocking (in ELISA) | Use a blocking step with an appropriate agent (e.g., 1% BSA, 5% normal serum) before adding the primary antibody.[4] |
| Non-specific antibody binding (in ELISA) | Titrate primary and secondary antibodies to determine optimal concentrations.[4] Run controls without the primary antibody to check for secondary antibody non-specific binding.[4] |
| Inadequate washing | Increase the number of wash steps or the duration of each wash.[15] Ensure complete removal of wash buffer between steps.[12] |
Table 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal pNPP Concentration | Perform a substrate titration experiment to determine the optimal concentration (typically 10-20 times the Km).[8] A typical starting concentration is 1 mg/mL.[4] |
| Enzyme concentration is too low | Increase the enzyme concentration. Perform an enzyme titration to find a concentration that gives a linear reaction rate over a reasonable time.[16] |
| Inactive enzyme or conjugate | Verify enzyme activity with a positive control. Ensure proper storage conditions for the enzyme (e.g., 4°C or -20°C as recommended).[10] Prepare fresh enzyme dilutions for each experiment.[10] |
| Presence of inhibitors in the sample | Consider sample preparation methods like dilution, filtration, or dialysis to remove potential inhibitors.[11] |
| Inappropriate assay conditions (pH, temp) | Optimize the pH of the assay buffer for your specific enzyme.[17] Optimize incubation time and temperature (e.g., 15-60 minutes at 37°C).[1][9] |
| Incorrect wavelength reading | Ensure the spectrophotometer is set to read the absorbance at or near 405 nm.[4][5] |
Experimental Protocols
Protocol: Determining the Optimal this compound (pNPP) Concentration
This protocol outlines a general method for determining the optimal pNPP concentration for a phosphatase assay in a 96-well plate format.
Materials:
-
This compound (pNPP)
-
Purified phosphatase enzyme
-
Assay Buffer (e.g., 1.0 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂)[1]
-
Stop Solution (e.g., 3 M NaOH)[18]
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare pNPP Stock Solution: Prepare a concentrated stock solution of pNPP (e.g., 100 mM) in deionized water. Store in aliquots at -20°C.[10]
-
Prepare pNPP Working Solutions: Perform a serial dilution of the pNPP stock solution in the assay buffer to create a range of working concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 15, 20 mM). Prepare these fresh.
-
Prepare Enzyme Solution: Prepare a working dilution of your phosphatase enzyme in the assay buffer. The concentration should be kept constant for this experiment and chosen to provide a measurable signal within a reasonable timeframe.
-
Set up the Assay Plate:
-
Add 50 µL of each pNPP working solution to triplicate wells of the 96-well plate.
-
Include a "no substrate" control containing only 50 µL of assay buffer.
-
-
Initiate the Reaction: Add 50 µL of the prepared enzyme solution to all wells.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).[1][5]
-
Stop the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.[5][18]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Analyze Data: Subtract the average absorbance of the "no substrate" control from all other readings. Plot the reaction rate (absorbance) against the pNPP concentration. The optimal concentration is typically at the beginning of the plateau, where the enzyme is saturated with the substrate.
Visualizations
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Caption: Workflow for optimizing pNPP concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siriusgenomics.com [siriusgenomics.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. benchchem.com [benchchem.com]
- 14. PNPP | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting high background noise in Tris(4-nitrophenyl) phosphate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of high background noise in pNPP-based assays. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of high background signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: My blank wells, which contain only the pNPP substrate and buffer, are turning yellow. What is causing this?
High background in blank wells is a common problem and indicates that the pNPP substrate is being converted to the yellow product, p-nitrophenol (pNP), without the presence of the enzyme you are assaying.[1] This can be attributed to two primary factors: substrate instability or contamination.
-
Substrate Instability : The pNPP molecule can undergo spontaneous hydrolysis, particularly under certain environmental conditions.[1]
-
Contamination : Reagents, water, or labware can be contaminated with phosphatases, leading to enzymatic degradation of the substrate in your blank wells.
Q2: How can I determine if my pNPP substrate is degraded?
A fresh, high-quality pNPP solution should be colorless or very pale yellow. If your pNPP powder or a freshly prepared solution has a noticeable yellow tint, it signifies that a portion of the substrate has already degraded into pNP.[1] Using such a solution will inevitably lead to high starting absorbance values and will reduce the dynamic range and sensitivity of your assay.[1] For best results, always use a colorless substrate solution.[3]
Q3: What are the best practices for preparing and storing pNPP solutions to minimize background?
Proper handling and storage are critical to preventing substrate degradation.
-
Prepare Fresh : Always prepare the pNPP working solution fresh for each experiment.[1][3]
-
Storage : Store pNPP powder and stock solutions at 2-8°C, protected from light.[3][4] Some protocols may recommend -20°C for long-term storage of stock solutions.[4][5]
-
Equilibration : Before use, allow the substrate solution to equilibrate to the assay temperature (e.g., room temperature or 37°C).[2][6]
-
High-Purity Reagents : Use high-purity, sterile water and reagents to prepare your buffers and substrate solutions to avoid contamination.[3]
-
Stabilizers : For applications requiring longer bench-top stability, commercially available pNPP solutions often contain stabilizers.[2][7][8]
Q4: How can I check for and prevent reagent contamination?
Contamination with exogenous phosphatases is a primary cause of high background.
-
Aseptic Technique : Use sterile, filtered pipette tips and aliquot reagents to avoid contaminating your main stock solutions.
-
Dedicated Reagents : If possible, maintain a dedicated set of buffers and reagents specifically for your phosphatase assays.
-
Test Your Buffer : To check for buffer contamination, incubate the assay buffer with the pNPP substrate (without your enzyme). A significant increase in absorbance over time points to a contaminated buffer.
Troubleshooting Guide
This table summarizes common causes of high background noise and provides actionable solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Spontaneous Substrate Hydrolysis | Prepare pNPP solution fresh before each use. Store pNPP powder and stock solutions at 2-8°C, protected from light.[1][3] | Reduced absorbance in "no enzyme" blank controls. |
| Sub-optimal pH of Assay Buffer | Verify the pH of your assay buffer. While alkaline pH (9.0-10.5) is optimal for alkaline phosphatase, excessively high pH can increase non-enzymatic hydrolysis.[1][3] | A balance between optimal enzyme activity and minimal substrate degradation. |
| Contaminated Reagents (Buffer/Water) | Use high-purity water and sterile-filter your assay buffer. Test buffer by incubating it alone with pNPP. | No significant color development in buffer-only controls. |
| Contaminated Labware | Use sterile tubes and pipette tips. Ensure microplates are clean and free from residual detergents or phosphatases. | Consistent and low background readings across the plate. |
| Prolonged Incubation Time | Reduce the substrate incubation time. Monitor color development and stop the reaction when positive controls are in the optimal range.[9] | Lower endpoint background signal while maintaining sufficient signal from the enzymatic reaction. |
| High Incubation Temperature | Optimize the incubation temperature. While 37°C is common, it can also increase the rate of spontaneous hydrolysis.[2][3] Consider running the assay at 25°C.[3] | Reduced rate of non-enzymatic color development. |
Experimental Protocols
Protocol 1: Testing for Spontaneous pNPP Hydrolysis
This protocol helps determine the stability of your pNPP substrate under your specific assay conditions.
-
Prepare Assay Buffer : Prepare your standard assay buffer (e.g., 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5).[3]
-
Prepare pNPP Solution : Dissolve pNPP in the assay buffer to your final working concentration (e.g., 1 mg/mL).[3] Protect the solution from light.
-
Plate Setup : Add 100 µL of the pNPP solution to several wells of a 96-well microplate.
-
Incubation : Incubate the plate under the exact conditions of your experiment (e.g., 30 minutes at 37°C).[8]
-
Read Absorbance : Measure the absorbance at 405 nm at the beginning (T=0) and end (T=30 min) of the incubation period.[1]
-
Analysis : A significant increase in absorbance between T=0 and T=30 min indicates a high rate of spontaneous substrate hydrolysis.
Protocol 2: Standard Alkaline Phosphatase (AP) Activity Assay
This is a basic protocol that can be used as a reference. All solutions should be prepared fresh.
-
Reagent Preparation :
-
Assay Buffer : 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
pNPP Substrate Solution : Dissolve pNPP in Assay Buffer to a final concentration of 1 mg/mL.[10]
-
Enzyme Dilutions : Prepare a dilution series of your alkaline phosphatase sample in the Assay Buffer.
-
Stop Solution : 3 M NaOH.[3]
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of each enzyme dilution to triplicate wells of a 96-well microplate.[3]
-
Include a blank control containing 50 µL of Assay Buffer without the enzyme.[3]
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[3]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[3]
-
Incubate the plate at 37°C for 15-30 minutes. This time may need to be optimized.[3]
-
Stop the reaction by adding 50 µL of 3 M NaOH Stop Solution to each well.[3]
-
Read the absorbance at 405 nm using a microplate reader.[3]
-
Visual Guides
Biochemical Reaction Pathway
The pNPP assay is based on the enzymatic hydrolysis of p-Nitrophenyl phosphate by a phosphatase. This reaction yields p-Nitrophenol (pNP) and inorganic phosphate.[11] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[4][11]
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose the source of high background noise in your pNPP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tris(4-nitrophenyl) phosphate-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and reliability of assays utilizing the chromogenic substrate p-Nitrophenyl Phosphate (pNPP). While the query mentioned Tris(4-nitrophenyl) phosphate, the commonly used substrate in this context is p-Nitrophenyl Phosphate (pNPP), often supplied as a di(tris) salt or used in Tris buffer systems.[1] This guide addresses common issues encountered during these enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a pNPP-based detection assay?
A1: The assay relies on the enzymatic hydrolysis of p-Nitrophenyl Phosphate (pNPP), a colorless substrate, by a phosphatase enzyme (e.g., Alkaline Phosphatase - ALP, Acid Phosphatase - ACP, or Protein Tyrosine Phosphatase - PTP).[2][3] The enzyme cleaves the phosphate group from pNPP, generating p-nitrophenol (pNP) and inorganic phosphate.[3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a vibrant yellow compound with a maximum absorbance at 405 nm.[2] The intensity of this yellow color is directly proportional to the phosphatase activity in the sample.[3]
Q2: What are the critical parameters to consider when setting up a pNPP assay?
A2: For optimal results, careful consideration should be given to the assay buffer, pH, substrate concentration, incubation temperature, and time. The choice of buffer and pH is particularly crucial as it depends on the specific phosphatase being studied.[3] For instance, alkaline phosphatases exhibit optimal activity at a higher pH (around 9.5-10.5), while acid phosphatases function best in an acidic environment.[4][5]
Q3: How can I increase the sensitivity of my pNPP assay?
A3: To enhance assay sensitivity, you can try several strategies:
-
Optimize Reagent Concentrations: Adjust the concentrations of both the enzyme and the pNPP substrate.[1]
-
Increase Incubation Time or Temperature: Extending the incubation period or performing the reaction at the enzyme's optimal temperature (e.g., 37°C) can lead to greater product formation.[1][6]
-
Use a Stop Solution: Adding a strong base, such as 2N or 3N NaOH, stops the enzymatic reaction and maximizes the yellow color development of the p-nitrophenolate ion, thereby amplifying the signal.[1][6]
-
Consider an Amplifying System: For very low enzyme concentrations, using a system like an avidin-biotin complex can help to increase the signal.[1]
Q4: Is the pNPP working solution stable?
A4: The pNPP working solution should be prepared fresh just before use and protected from light to prevent spontaneous hydrolysis, which can lead to high background readings.[6][7] While a stock solution of pNPP in water can be stable for several weeks when stored frozen, the diluted working solution is not intended for long-term storage.[3]
Troubleshooting Guides
Issue 1: Weak or No Signal
A faint or absent yellow color at the end of the assay can be frustrating. The following steps will help you diagnose and resolve the issue.
Q: I am not getting any signal or the signal is too weak. What should I do?
A: A weak or non-existent signal can be attributed to several factors. Systematically check the following:
-
Enzyme Activity: Verify that your phosphatase is active. Improper storage or handling can lead to a loss of activity. You can test this by mixing a small amount of your enzyme with the pNPP substrate in a test tube to see if color develops.[1]
-
Reagent Concentrations: Ensure that the concentrations of your primary antibody (if applicable), secondary antibody-enzyme conjugate, and pNPP substrate are optimal. You may need to perform a titration of these reagents.[1]
-
Incubation Conditions: Check that the incubation time and temperature are sufficient for color development. Try increasing the incubation period or ensuring the temperature is optimal for your specific enzyme.[1][6]
-
Buffer Composition and pH: Confirm that the pH of your assay buffer is optimal for the enzyme. The presence of inhibitors like phosphate, EDTA, or citrate in your buffers can also significantly reduce enzyme activity.[7][8]
-
Substrate Integrity: Ensure your pNPP substrate has not degraded. If the powder or solution has a noticeable yellow tint before the assay, it may have hydrolyzed. Prepare a fresh working solution.[7]
Issue 2: High Background Signal
A high background signal can mask the true signal from your sample, reducing the dynamic range and sensitivity of the assay.
Q: My blank and negative control wells are showing a strong yellow color. How can I reduce this high background?
A: High background can originate from reagent contamination or non-enzymatic hydrolysis of the substrate. Here are some troubleshooting steps:
-
Reagent Purity: Use high-purity reagents and deionized water to prepare your buffers and solutions. Contaminants can interfere with the assay.[7]
-
Substrate Quality: As mentioned, pNPP can spontaneously hydrolyze over time. Always prepare the substrate solution fresh before each experiment and keep it protected from light.[6][7]
-
Washing Steps (for ELISA): In applications like ELISA, ensure that washing steps are thorough to effectively remove any unbound enzyme conjugate, which is a common cause of high background.[1] Using a detergent like Tween 20 (e.g., 0.05%) in your wash buffers can improve washing efficiency.[1]
-
Blocking (for ELISA): Implement an effective blocking step before adding the primary antibody to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dried milk.[1]
-
"No Enzyme" Control: Always include a blank control (containing all reagents except the enzyme) to quantify the level of non-enzymatic pNPP hydrolysis.[7]
Data Presentation: Key Assay Parameters
The following tables summarize important quantitative data for pNPP-based assays.
Table 1: Recommended Reagent Concentrations & Storage
| Parameter | Recommended Range/Value | Notes |
| pNPP Form | Powder (disodium salt hexahydrate) or tablets | Powder allows for flexibility, while tablets offer convenience.[3] |
| pNPP Powder Storage | -20°C for long-term storage | Can be kept at 4°C for shorter durations.[3] |
| pNPP Stock Solution | 5–10 mM or 4 mg/mL in water | Stable for up to 6 weeks when aliquoted and stored at -20°C.[3] |
| pNPP Working Solution | Typically 1 mg/mL | Should always be prepared fresh and protected from light.[1][3] |
| Stop Solution | 0.1 M to 3 M NaOH | Stops the reaction and enhances the yellow color of pNP.[1][3] |
Table 2: Common Assay Buffers for Alkaline Phosphatase
| Buffer Composition | pH | Reference |
| 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂ | 9.5 | [3][6] |
| 1 M Diethanolamine, 0.5 mM MgCl₂ | 9.8 | [1][3] |
| 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂ | 10.4 | [1][3] |
Experimental Protocols
Protocol: Standard Alkaline Phosphatase (AP) Activity Assay
This protocol outlines a typical procedure for measuring AP activity in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for alkaline phosphatase (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).[3]
-
pNPP Working Solution (1 mg/mL): Dissolve pNPP powder or tablets in the assay buffer to a final concentration of 1 mg/mL. Prepare this solution immediately before use and keep it in the dark.[1]
-
Enzyme/Sample Dilutions: Prepare serial dilutions of your enzyme or sample in the assay buffer.
-
Stop Solution: Prepare a solution of 2N NaOH.[6]
2. Assay Procedure (96-well plate):
-
Add 50 µL of your enzyme dilutions or samples to the appropriate wells of a 96-well plate.
-
Include control wells:
-
Blank: 50 µL of assay buffer only (to measure background).
-
Positive Control: 50 µL of a known concentration of active alkaline phosphatase.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[6]
-
Initiate the reaction by adding 50 µL of the freshly prepared pNPP working solution to every well.
-
Incubate the plate at the reaction temperature, protected from light, for 15-60 minutes, or until a sufficient yellow color develops.[4][6]
-
Stop the reaction by adding 50 µL of 2N NaOH to each well. This will halt enzymatic activity and enhance the color.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[1]
-
Subtract the absorbance of the blank from all other readings and determine the enzyme activity based on your standards.
Visualizations
Below are diagrams illustrating the key processes involved in pNPP-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. An improved alkaline phosphatase determination with p-nitrophenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing spontaneous hydrolysis of Tris(4-nitrophenyl) phosphate in solution
Welcome to the Technical Support Center for Tris(4-nitrophenyl) phosphate (TNPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the spontaneous hydrolysis of TNPP in solution, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of this compound solutions.
Issue 1: High background signal in enzymatic assays.
-
Question: I am observing a high background absorbance at 405 nm in my phosphatase assay even before adding the enzyme. What could be the cause?
-
Answer: This is a common issue caused by the spontaneous hydrolysis of this compound, leading to the release of 4-nitrophenol, which absorbs at 405 nm under alkaline conditions.
-
Root Cause Analysis:
-
Improper Solution Preparation: The solution may have been prepared in a buffer with an inappropriate pH, stored for too long, or exposed to elevated temperatures or light.
-
Contaminated Reagents: The water or buffer used to dissolve the TNPP may be contaminated with nucleophiles or have an incorrect pH.
-
Degraded Stock Material: The solid this compound may have been improperly stored, leading to degradation before use.
-
-
Solutions:
-
Always prepare solutions fresh: this compound solutions are not stable and should be prepared immediately before use.
-
Verify buffer pH: Ensure your buffer is at the correct pH. Spontaneous hydrolysis is significantly faster at alkaline pH.
-
Use high-purity water and reagents: Use deionized, distilled water or a similar high-purity water source for all solutions.
-
Store solid compound correctly: Keep the solid this compound in a tightly sealed container in a dry, dark place at the recommended storage temperature (-20°C for long-term, 2-8°C for short-term).
-
Run a "substrate only" blank: Always include a control well containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rate.
-
-
Issue 2: Inconsistent results between experiments.
-
Question: My results for the same experiment vary significantly from day to day. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variations in the extent of spontaneous hydrolysis of this compound.
-
Root Cause Analysis:
-
Variable Solution Age: Using solutions of different ages will lead to varying levels of background hydrolysis.
-
Temperature Fluctuations: Performing experiments at different ambient temperatures can affect the rate of spontaneous hydrolysis.
-
Inconsistent Incubation Times: Minor variations in incubation times can lead to different amounts of background signal.
-
-
Solutions:
-
Standardize solution preparation: Prepare fresh solutions of this compound for each experiment using a consistent protocol.
-
Control the temperature: Perform your experiments in a temperature-controlled environment (e.g., using a water bath or incubator).
-
Precise timing: Use a timer to ensure consistent incubation times for all samples.
-
Aliquot stock solutions: If you must store a stock solution for a short period, aliquot it into single-use vials and store at -20°C to avoid multiple freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperatures are:
-
Long-term storage: -20°C
-
Short-term storage: 2-8°C
Q2: How should I prepare a working solution of this compound?
A2: Due to its instability in solution, it is crucial to prepare working solutions of this compound immediately before use. Use a high-purity, degassed solvent (e.g., the appropriate assay buffer) and protect the solution from light.
Q3: What factors influence the rate of spontaneous hydrolysis of this compound?
A3: The primary factors affecting the stability of this compound in solution are:
-
pH: The rate of hydrolysis increases significantly with increasing pH (i.e., in alkaline conditions).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Light: Exposure to light can promote degradation.
-
Buffer Composition: The type and concentration of the buffer can influence stability. While specific data for this compound is limited, for the related p-nitrophenyl phosphate, buffers like Tris-HCl are suitable for near-neutral pH, while glycine and diethanolamine buffers are often used for alkaline phosphatase assays at higher pH.
Q4: Can I store solutions of this compound?
A4: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, prepare a concentrated stock solution, aliquot it into single-use vials, and store it at -20°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles. Working solutions should not be stored.
Data Presentation
The following tables summarize the key factors affecting the stability of nitrophenyl phosphate compounds, which can be used as a guide for this compound.
Table 1: Recommended Storage Conditions for Nitrophenyl Phosphates
| Form | Storage Condition | Rationale |
| Solid | -20°C (long-term), 2-8°C (short-term) | Minimizes spontaneous hydrolysis and degradation. |
| Tightly sealed container, protected from light and moisture. | Hygroscopic and light-sensitive. | |
| Stock Solution | -20°C in single-use aliquots (up to 4-6 weeks) | Minimizes degradation and avoids freeze-thaw cycles. |
| Working Solution | Prepare fresh before use. | Prone to rapid degradation at room temperature. |
Table 2: Factors Influencing the Rate of Spontaneous Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendation |
| pH | Increases significantly in alkaline conditions (pH > 8). | Use the lowest pH compatible with your experimental needs. Prepare fresh in alkaline buffers. |
| Temperature | Increases with higher temperatures. | Maintain solutions at low temperatures (e.g., on ice) and perform experiments at a controlled, consistent temperature. |
| Light | Can promote degradation. | Store solid and solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Working Solution
-
Equilibrate: Allow the solid this compound to come to room temperature before opening the container to prevent condensation.
-
Weigh: Accurately weigh the required amount of this compound in a suitable container.
-
Dissolve: Immediately dissolve the solid in the appropriate pre-chilled assay buffer to the desired final concentration.
-
Mix: Gently vortex or invert the tube until the solid is completely dissolved.
-
Protect from Light: Keep the solution in an amber tube or wrap it in foil.
-
Use Immediately: Use the freshly prepared solution in your assay without delay.
Protocol 2: Monitoring Spontaneous Hydrolysis
-
Prepare Blank: In a microplate well or cuvette, add the same volume of your freshly prepared this compound working solution as you would for your experimental samples.
-
Add Buffer: Add the same volume of assay buffer to the blank as you would the enzyme solution to your samples.
-
Incubate: Incubate the blank under the same conditions (temperature, time) as your experimental samples.
-
Measure Absorbance: Read the absorbance of the blank at 405 nm.
-
Calculate Rate: The absorbance of the blank represents the extent of spontaneous hydrolysis under your assay conditions. This value should be subtracted from the absorbance of your experimental samples.
Visualizations
The following diagrams illustrate the hydrolysis process and a troubleshooting workflow.
Caption: Mechanism of spontaneous hydrolysis of this compound.
Caption: Troubleshooting workflow for high background hydrolysis.
Effect of pH and temperature on Tris(4-nitrophenyl) phosphate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tris(4-nitrophenyl) phosphate (T4NPP), focusing on the critical effects of pH and temperature. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
A Note on Nomenclature: Commercially available "this compound" is often the di-Tris salt of 4-nitrophenyl phosphate (p-NPP). This document addresses the stability of the 4-nitrophenyl phosphate monoester, as its non-enzymatic hydrolysis is the primary concern for background signal in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is highly dependent on both pH and temperature. The molecule undergoes non-enzymatic hydrolysis, which can lead to the release of 4-nitrophenol, causing an increase in background absorbance at 405 nm. This degradation is accelerated at higher temperatures and is significantly influenced by the pH of the solution.
Q2: What is the optimal pH for maintaining the stability of T4NPP solutions?
A2: The non-enzymatic hydrolysis of 4-nitrophenyl phosphate is slowest at alkaline pH. At pH 9.0, the rate of hydrolysis is practically zero because the phosphate ester is predominantly in its fully ionized, more stable form.[1] Conversely, under acidic conditions (e.g., pH 2.6-2.7), the rate of hydrolysis is appreciable.[1] Therefore, for storage and to minimize background signal, a slightly alkaline buffer is recommended.
Q3: How does temperature affect the stability of T4NPP?
A3: Higher temperatures significantly increase the rate of non-enzymatic hydrolysis of T4NPP. The reaction has a substantial activation energy, meaning that a modest increase in temperature can lead to a marked increase in the degradation rate.[1][2][3] For long-term storage of stock solutions, freezing at -20°C is recommended to minimize spontaneous hydrolysis.[4] For working solutions, it is advisable to prepare them fresh before use and keep them on ice.
Q4: Can I use a Tris buffer to prepare my T4NPP solution?
A4: Yes, Tris buffers are commonly used. However, it is important to be aware that the pH of a Tris buffer is highly sensitive to temperature changes. For every degree Celsius decrease in temperature, the pH of a Tris buffer increases by approximately 0.03 units. Therefore, it is crucial to adjust the pH of your Tris buffer at the temperature at which you intend to run your experiment to ensure accurate and reproducible results.
Q5: What are the signs of T4NPP degradation in my stock solution?
A5: The primary indicator of T4NPP degradation is a yellowing of the solution. This is due to the formation of 4-nitrophenol, which, in its phenolate form under neutral to alkaline conditions, has a characteristic yellow color with an absorbance maximum at 405 nm.[5][6] A high background reading in your assay's blank wells is also a strong indication of substrate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells | Spontaneous hydrolysis of T4NPP in the working solution. | Prepare the T4NPP working solution fresh for each experiment. Keep the solution on ice until use. Use a slightly alkaline buffer (pH ~9.0) for the final reaction mixture if compatible with your enzyme of interest. |
| Contaminated reagents or water. | Use high-purity, nuclease-free water and fresh reagents to prepare all solutions. | |
| Improper storage of T4NPP stock solution. | Store T4NPP stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.[4] | |
| Inconsistent results between experiments | Fluctuation in experimental temperature. | Ensure that all experimental steps are performed at a consistent and controlled temperature. Use a water bath or incubator to maintain a stable temperature for the reaction plate. |
| Variation in the pH of the buffer. | Prepare a large batch of buffer for a series of experiments. If using Tris buffer, adjust the pH at the intended experimental temperature. | |
| No or very low signal in the assay | Complete degradation of T4NPP. | Check the appearance of your stock solution. If it is significantly yellow, it has likely degraded and should be discarded. Prepare a fresh stock solution from solid T4NPP. |
| Incorrect pH for enzymatic activity. | While alkaline pH enhances T4NPP stability, it may not be optimal for your enzyme. Determine the optimal pH for your enzyme's activity and find a balance with substrate stability. A kinetic assay can help identify the best experimental window. |
Quantitative Data on T4NPP Stability
The rate of non-enzymatic hydrolysis of 4-nitrophenyl phosphate is first-order with respect to the phosphate concentration.[1][2][3] The stability is significantly influenced by pH.
Table 1: Effect of pH on the Rate of Non-enzymatic Hydrolysis of 4-Nitrophenyl Phosphate
| pH | Relative Rate of Hydrolysis | Predominant Ionic Species | Stability |
| 2.6 - 2.7 | Appreciable | Singly charged (NO₂C₆H₄OPO₃H⁻) | Low |
| 9.0 | Practically zero | Fully ionized (NO₂C₆H₄OPO₃²⁻) | High |
Data adapted from Bunton, C.A., et al. (1958).[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a method to determine the rate of non-enzymatic hydrolysis of T4NPP at a given pH and temperature.
Materials:
-
This compound (di-Tris salt of 4-nitrophenyl phosphate)
-
Buffer solutions at various pH values (e.g., citrate for acidic pH, phosphate for neutral pH, and glycine-NaOH for alkaline pH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator or water bath
-
Sterile, nuclease-free water
-
96-well UV-transparent microplate
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, 7, and 9). Ensure the pH is accurately adjusted at the intended experimental temperature.
-
T4NPP Stock Solution: Prepare a concentrated stock solution of T4NPP (e.g., 100 mM) in sterile, nuclease-free water. Store on ice and protect from light.
-
Reaction Setup: In a 96-well microplate, set up triplicate reactions for each pH and temperature condition to be tested.
-
Add 180 µL of the appropriate buffer to each well.
-
Include blank wells containing only the buffer for each condition.
-
-
Temperature Equilibration: Pre-incubate the microplate at the desired experimental temperature (e.g., 25°C, 37°C, or 50°C) for 10 minutes.
-
Initiate Reaction: Add 20 µL of the T4NPP stock solution to each well (for a final concentration of 10 mM). Mix gently by pipetting.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at time zero (t=0).
-
Kinetic Monitoring: Continue to measure the absorbance at regular intervals (e.g., every 15 minutes for 2 hours, or longer depending on the rate of hydrolysis).
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells at each time point.
-
Plot the corrected absorbance at 405 nm versus time for each condition.
-
The rate of hydrolysis can be determined from the initial linear portion of the slope of this plot.
-
Visualizations
Caption: Workflow for assessing T4NPP stability.
Caption: Factors influencing T4NPP stability.
References
How to stop a Tris(4-nitrophenyl) phosphate enzymatic reaction effectively
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Tris(4-nitrophenyl) phosphate, commonly known as p-Nitrophenyl Phosphate (pNPP), in enzymatic assays. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound enzymatic assay?
The assay is based on the enzymatic hydrolysis of a chromogenic substrate, this compound (pNPP). In the presence of a phosphatase, such as Alkaline Phosphatase (AP), the colorless pNPP is hydrolyzed, cleaving the phosphate group.[1][2] This reaction yields two products: inorganic phosphate and 4-nitrophenol (pNP).[2][3] Under alkaline conditions, pNP is deprotonated to form the 4-nitrophenolate ion, which is a soluble end product that has a distinct yellow color.[1][4][5] The intensity of this yellow color, which can be measured spectrophotometrically at an absorbance of approximately 405 nm, is directly proportional to the enzymatic activity.[2][4][6]
Q2: Which enzymes are typically assayed using this compound?
This compound is a broad-spectrum substrate primarily used for detecting and quantifying various phosphatases.[1] The most common application is for assaying Alkaline Phosphatase (AP) activity in various contexts, including Enzyme-Linked Immunosorbent Assays (ELISA).[1][2] It is also used for studying acid phosphatases and protein tyrosine phosphatases (PTPs).[1][2]
Q3: What are the most effective general methods for stopping an enzymatic reaction?
Enzymatic reactions can be stopped using several methods that denature the enzyme or inhibit its catalytic activity. The choice of method depends on the specific enzyme and the requirements of the downstream application. Common approaches include:
-
Strong Acids or Bases: Adding a strong acid, like trichloroacetic acid (TCA), or a strong base, like sodium hydroxide (NaOH), drastically changes the pH of the reaction mixture.[4][7] This change in pH denatures the enzyme, unfolding its protein structure and permanently inactivating it.[8][9]
-
Specific Enzyme Inhibitors: These are molecules that bind to the enzyme and block its activity.[10] They can be reversible or irreversible. For example, levamisole is a specific inhibitor for certain types of alkaline phosphatase.[11]
-
Chelating Agents: Some enzymes require metal ions (cofactors) to function. Chelating agents like EDTA bind to these metal ions, removing them from the enzyme and thereby inhibiting its activity.[12][13]
-
Temperature Alteration: Rapidly increasing the temperature, for instance by placing the reaction tube in a boiling water bath, can denature the enzyme.[9] Conversely, rapid cooling or freezing can significantly slow down the reaction rate, though this is often a reversible method.[12]
-
Chaotropic Agents: Chemicals like urea or guanidinium chloride disrupt the three-dimensional structure of proteins, leading to denaturation and loss of activity.[7]
Q4: How can I effectively stop a this compound phosphatase reaction?
The most common and effective method for stopping a pNPP-based alkaline phosphatase assay is by adding a strong base, typically 3 M NaOH .[2][4] This action serves two critical purposes:
-
Stops the Reaction: The significant increase in pH immediately denatures the alkaline phosphatase, effectively halting the enzymatic reaction.
-
Maximizes Signal: The highly alkaline environment ensures the complete conversion of the p-nitrophenol (pNP) product to the p-nitrophenolate ion, which is the yellow-colored compound detected at 405 nm.[14] This maximizes the absorbance signal for sensitive and accurate readings.
| Stopping Method | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Enzyme denaturation via extreme pH shift.[9] | 1 - 3 M | Stops reaction instantly; enhances color development of the product.[2][4] | Not suitable if the enzyme needs to be recovered. |
| Trichloroacetic Acid (TCA) | Enzyme denaturation by protein precipitation.[7] | 5 - 20% (w/v) | Effective at stopping the reaction. | Can interfere with downstream applications; requires careful handling. |
| EDTA | Chelates Mg²⁺ and Zn²⁺ cofactors required for AP activity.[13] | 10 - 50 mM | Specific for metalloenzymes; relatively gentle. | Slower acting than pH shock; may not be completely effective if enzyme turnover is high. |
| Sodium Orthovanadate | Competitive inhibitor of phosphatases.[13] | 1 - 10 mM | Specific inhibition. | Inhibition is reversible and may not be instantaneous.[13] |
| Heat Inactivation | Enzyme denaturation via high temperature.[8][9] | 70-100°C | Quick and effective. | Can affect other components in the sample; not suitable for heat-labile products. |
Troubleshooting Guide
Issue 1: My blank (no enzyme) wells are turning yellow, resulting in high background.
-
Potential Cause 1: Substrate Instability.
-
Explanation: The pNPP substrate can undergo spontaneous, non-enzymatic hydrolysis over time, especially if the buffer pH is high or if the solution is exposed to light for extended periods.[15] A pre-existing yellow tint in your pNPP solution is a clear indicator of degradation.[15]
-
Solution: Always prepare the pNPP substrate solution fresh before each experiment and protect it from light.[16] Store pNPP substrate, whether in solid or solution form, according to the manufacturer's instructions, which may include refrigeration or freezing.[17]
-
-
Potential Cause 2: Reagent or Labware Contamination.
-
Explanation: Your reagents (buffer, water) or labware (pipette tips, microplates) may be contaminated with phosphatases from previous experiments or microbial growth.[15]
-
Solution: Use high-purity, sterile reagents and disposable labware.[6] Ensure that all non-disposable items are thoroughly cleaned. Aliquoting stock solutions can also help prevent contamination of the main supply.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro diagnostic reagents - disodium p-nitrophenyl phosphate [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. seracare.com [seracare.com]
Addressing poor solubility of Tris(4-nitrophenyl) phosphate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Tris(4-nitrophenyl) phosphate (TNPP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (TNPP) precipitate out of solution in my aqueous assay buffer?
A1: this compound is a highly non-polar molecule due to the three nitrophenyl groups. This chemical structure leads to very low solubility in aqueous solutions. When an organic stock solution of TNPP is diluted into an aqueous buffer, the concentration of the organic solvent may be too low to keep the TNPP dissolved, causing it to precipitate.
Q2: What is the recommended solvent for preparing a stock solution of TNPP?
A2: For preparing high-concentration stock solutions of poorly water-soluble compounds like TNPP, Dimethyl sulfoxide (DMSO) is a common and recommended solvent. Ethanol can also be an option, but it may have more pronounced cytotoxic effects on cells at lower concentrations compared to DMSO.
Q3: What is the maximum concentration of co-solvent that can be used in my cell-based assay?
A3: The tolerance of cell lines to organic co-solvents can vary. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. General guidelines for the final concentration of common co-solvents in cell-based assays are summarized below. Primary cells are often more sensitive and may require lower final concentrations.
| Co-Solvent | Typical Final Concentration for Cell-Based Assays |
| DMSO | ≤ 0.5% (v/v) |
| Ethanol | ≤ 0.1% (v/v) |
Q4: Can I use surfactants to improve the solubility of TNPP in my aqueous assay?
A4: Yes, surfactants can be used to increase the aqueous solubility of hydrophobic compounds like TNPP. Non-ionic surfactants such as Tween® 20 or Tween® 80 can form micelles that encapsulate the compound, aiding in its dispersion in aqueous solutions. Cationic surfactants like cetyltrimethylammonium chloride (CTAC) and cetyltrimethylammonium bromide (CTAB) have also been shown to catalyze the hydrolysis of TNPP in aqueous micellar solutions, indicating their ability to solubilize the compound.[1] However, it is important to use surfactants at concentrations appropriate for your experimental system and to test for potential cytotoxicity, as surfactants can disrupt cell membranes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of stock solution | The aqueous buffer cannot maintain the solubility of TNPP at the desired final concentration. | - Decrease the final concentration of TNPP in the assay. - Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your assay. - Consider using a surfactant to aid in solubility. |
| Cloudy or turbid solution | Incomplete dissolution of TNPP or formation of fine precipitates. | - Ensure the stock solution is fully dissolved before each use by vortexing or brief, gentle sonication. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any signs of precipitation before adding to your experimental system. |
| Observed cytotoxicity in vehicle control wells | The concentration of the organic solvent (e.g., DMSO) or surfactant is too high for the cells. | - Reduce the final concentration of the organic solvent or surfactant in the assay. - Perform a dose-response experiment to determine the maximum tolerable concentration of the vehicle for your specific cell line. |
| Inconsistent experimental results | Variability in the amount of dissolved TNPP between experiments. | - Standardize the protocol for preparing the TNPP working solution, including the mixing time and temperature. - Prepare a fresh working solution for each experiment to avoid potential degradation or precipitation over time. |
Experimental Protocols
Protocol for Preparing a TNPP Working Solution Using a Co-Solvent
This protocol describes the preparation of a TNPP working solution for a typical in vitro assay.
Materials:
-
This compound (TNPP)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous assay buffer
Procedure:
-
Prepare a high-concentration stock solution:
-
Dissolve TNPP in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary, but caution should be taken to avoid degradation.
-
-
Prepare an intermediate dilution (optional):
-
If a large dilution is required, prepare an intermediate dilution of the stock solution in DMSO.
-
-
Prepare the final working solution:
-
Serially dilute the TNPP stock solution into the aqueous assay buffer to the desired final concentration.
-
It is critical to add the TNPP stock solution to the assay buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible and not exceed the tolerance limit of the experimental system (typically ≤ 0.5% v/v for cell-based assays).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or turbidity before use.
-
Visualizations
Caption: Experimental workflow for preparing a TNPP working solution.
References
Minimizing lot-to-lot variability of Tris(4-nitrophenyl) phosphate
Welcome to the Technical Support Center for Tris(4-nitrophenyl) phosphate (TNP). This resource is designed for researchers, scientists, and drug development professionals to help minimize lot-to-lot variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS 3871-20-3) is a triester of phosphoric acid and 4-nitrophenol. It is typically a yellow crystalline solid. It is a distinct compound from p-Nitrophenyl Phosphate (pNPP), which is a monoester.
Q2: What are the primary causes of lot-to-lot variability in this compound?
Lot-to-lot variability in this compound can arise from several factors, primarily related to its synthesis and stability. These include:
-
Purity: The presence of unreacted starting materials or byproducts from the synthesis process.
-
Impurities: Contamination with hydrolysis products such as di(4-nitrophenyl) phosphate and 4-nitrophenol.
-
Physical Properties: Variations in crystalline structure, particle size, and moisture content.
-
Storage and Handling: Degradation due to exposure to moisture, light, or elevated temperatures.
Q3: How can I assess the quality of a new lot of this compound?
It is recommended to perform a quality control check on each new lot before use in critical experiments. This can include:
-
Visual Inspection: Check for any deviation from the expected appearance (e.g., discoloration, clumps).
-
Solubility Test: Ensure the lot dissolves as expected in your experimental solvent.
-
Analytical Characterization: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm purity and identify any potential impurities. A typical purity specification is >98% by HPLC.[1][2]
-
Functional Assay: Compare the performance of the new lot against a previously characterized, reliable lot in a non-critical experiment.
Q4: What are the recommended storage conditions for this compound?
To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on information for analogous aryl phosphate esters, refrigeration is recommended for long-term storage.
Troubleshooting Guide
Issue 1: High Background Signal or Spontaneous Color Change in Assays
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of TNP | 1. Check for Impurities: The presence of 4-nitrophenol as an impurity will result in a yellow color upon dissolution in an alkaline buffer. Consider purifying the TNP if significant pre-existing color is observed. 2. Buffer pH: High pH can accelerate the hydrolysis of the phosphate ester. Prepare fresh buffer and verify the pH immediately before use. 3. Temperature: Elevated temperatures can increase the rate of hydrolysis. Maintain consistent and appropriate temperatures during your experiment. |
| Contaminated Reagents | 1. Use High-Purity Solvents/Buffers: Ensure all solvents and buffer components are of high purity and free from contamination. 2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment to avoid degradation over time. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability | 1. Qualify New Lots: Before using a new lot in critical experiments, perform a side-by-side comparison with a previous, trusted lot. 2. Standardize Handling Procedures: Ensure consistent handling and preparation of TNP solutions across all experiments. |
| Incomplete Dissolution | 1. Verify Solubility: Ensure the TNP is fully dissolved in the solvent before use. Sonication may aid in dissolution. 2. Consistent Solution Preparation: Use a standardized protocol for preparing TNP solutions to ensure consistent concentrations. |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Regularly calibrate and maintain pipettes to ensure accurate dispensing of solutions. 2. Consistent Technique: Use consistent pipetting techniques to minimize variability. |
Experimental Protocols
Protocol 1: Quality Control of a New Lot of this compound using UV-Vis Spectroscopy
This protocol allows for a simple comparison of the level of free 4-nitrophenol impurity between different lots.
Materials:
-
This compound (new and reference lots)
-
High-purity solvent (e.g., ethanol or acetonitrile)
-
Alkaline buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of both the new and reference lots of TNP at a concentration of 1 mg/mL in the chosen high-purity solvent.
-
In separate microcentrifuge tubes, dilute each stock solution 1:100 in the alkaline buffer.
-
Vortex the solutions gently to mix.
-
Measure the absorbance of each solution at 405 nm using the alkaline buffer as a blank.
-
A significantly higher absorbance in the new lot compared to the reference lot indicates a higher level of 4-nitrophenol impurity.
Protocol 2: General Synthesis of this compound
This protocol is based on the known synthesis of triaryl phosphates and should be performed by personnel with expertise in organic synthesis.
Materials:
-
4-Nitrophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-nitrophenol in the anhydrous solvent.
-
Add the anhydrous base (e.g., pyridine) to the solution and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Tris(4-nitrophenyl) phosphate (T4NPP) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(4-nitrophenyl) phosphate (T4NPP) assays, particularly focusing on issues related to calibration curves.
Troubleshooting Guide: Calibration Curve Issues
Q1: My 4-nitrophenol (pNP) standard curve is not linear. What are the possible causes and solutions?
A non-linear standard curve can arise from several factors, from improper standard preparation to spectrophotometer limitations.
Possible Causes:
-
Incorrect Standard Dilutions: Errors in serial dilutions are a common source of non-linearity.
-
High Concentration of pNP: At high concentrations, the relationship between absorbance and concentration can deviate from Beer-Lambert law, leading to a plateau in the curve.[1]
-
Spectrophotometer Limitations: Most spectrophotometers have a limited dynamic range, typically providing linear readings up to an absorbance of 1-2.[1] Readings above this range are often inaccurate.
-
Inappropriate Wavelength: While the common wavelength for pNP is 405-410 nm, the optimal wavelength can be pH-dependent.[1]
-
Precipitation of Standards: At high concentrations or in inappropriate solvents, pNP might precipitate.
Solutions:
-
Prepare Fresh Standards: Always prepare fresh pNP standards for each experiment to ensure accuracy.
-
Optimize Concentration Range: Adjust the concentration range of your standards to fall within the linear range of your spectrophotometer. If you are getting high absorbance values (e.g., >2.0), dilute your standards further.[1]
-
Verify Pipetting Technique: Ensure accurate and consistent pipetting when preparing serial dilutions.
-
Check Spectrophotometer Settings: Confirm that the correct wavelength is being used and that the instrument is properly blanked.
-
Ensure Complete Dissolution: Make sure the pNP is fully dissolved in the standard preparation buffer.
Q2: I am observing high background absorbance in my blank wells for the calibration curve. What could be the reason?
High background absorbance can mask the true signal from your standards and samples, leading to inaccurate results.
Possible Causes:
-
Contaminated Reagents: The buffer or water used to prepare the standards may be contaminated.[2]
-
Substrate Instability: The p-nitrophenyl phosphate substrate can degrade over time, especially when exposed to light, leading to the spontaneous release of p-nitrophenol.[2]
-
Turbidity: The presence of particulate matter in the reagents or standards can cause light scattering and increase absorbance readings.[3]
-
Dirty Cuvettes or Plates: Residue in the measurement vessels can contribute to background signal.
Solutions:
-
Use High-Purity Reagents: Prepare all solutions with high-quality, nuclease-free water and analytical grade reagents.
-
Prepare Substrate Fresh: The T4NPP substrate solution should be prepared fresh before each experiment and protected from light.[2]
-
Centrifuge or Filter Solutions: If turbidity is observed in any of the reagents, centrifuge or filter them before use.
-
Ensure Cleanliness: Thoroughly clean cuvettes or use new, clean microplates for each assay.
-
Subtract Blank Absorbance: Always include a blank control (containing all reagents except the pNP standard) and subtract its absorbance value from all other readings.[4]
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for a T4NPP-based alkaline phosphatase assay?
The optimal pH for alkaline phosphatase activity is generally in the alkaline range, typically between 9.5 and 10.5.[2] It is crucial to use a buffer system that can maintain this pH throughout the experiment. Common buffers include Tris-HCl and diethanolamine (DEA).[5]
Q4: What are common inhibitors of alkaline phosphatase that could affect my assay results?
Several substances can inhibit alkaline phosphatase activity, leading to lower than expected signal.
Common Inhibitors:
-
Chelating Agents: EDTA, citrate, and oxalate can chelate the zinc and magnesium ions essential for enzyme activity.[2]
-
Inorganic Phosphate: The product of the reaction, inorganic phosphate, can cause feedback inhibition.[2]
-
Levamisole: This is a specific inhibitor of most alkaline phosphatase isoenzymes, except for the intestinal and placental forms.[2]
-
Other Compounds: Fluoride and L-homoarginine are also known inhibitors.[2]
Q5: How should I prepare my biological samples to minimize interference with the assay?
Proper sample preparation is critical for obtaining accurate results.
Recommendations:
-
Anticoagulants: When preparing plasma, heparin is a more suitable anticoagulant than EDTA, citrate, or oxalate.[2]
-
Hemolysis: Avoid hemolysis during blood sample collection, as components released from red blood cells can interfere with the assay.[6]
-
Endogenous ALP Activity: Some samples may contain endogenous alkaline phosphatase. This can be inactivated by heat treatment (e.g., 56°C) or by using inhibitors like levamisole.[2]
-
Sample Dilution: If high concentrations of inhibitors are suspected, diluting the sample may help to mitigate their effects.[2]
Data Presentation
Table 1: Example 4-Nitrophenol (pNP) Standard Curve Data
| pNP Concentration (µM) | Absorbance at 410 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.185 |
| 20 | 0.370 |
| 40 | 0.740 |
| 60 | 1.110 |
| 80 | 1.480 |
| 100 | 1.850 |
Note: These are example values. Actual absorbance will vary depending on the specific experimental conditions and spectrophotometer used.
Experimental Protocols
Protocol 1: Preparation of a 4-Nitrophenol (pNP) Standard Curve
-
Prepare a 1 mM pNP Stock Solution: Dissolve the appropriate amount of p-nitrophenol in the assay buffer.
-
Perform Serial Dilutions: Create a series of standards by serially diluting the stock solution. A typical concentration range is 1-100 µM.[7][8] Use the same assay buffer for all dilutions.
-
Prepare Blank: Use the assay buffer alone as the blank.
-
Measure Absorbance: Transfer the blank and each standard to a cuvette or a 96-well plate and measure the absorbance at 410 nm.[8]
-
Plot the Data: Plot the corrected absorbance (absorbance of standard minus absorbance of blank) against the corresponding pNP concentration.
-
Perform Linear Regression: Fit a straight line to the data points. The equation of this line will be used to determine the concentration of pNP produced in the enzymatic assay.
Mandatory Visualization
Caption: Workflow for a this compound (T4NPP) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alkaline Phosphatase Assay Kit. Fluorometric. (ab83371) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. biolabo.fr [biolabo.fr]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search | The University of Vermont [uvm.edu]
Validation & Comparative
A Researcher's Guide to Phosphatase Substrates: A Comparative Analysis of Tris(4-nitrophenyl) phosphate and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphatase substrate is a critical determinant for the successful measurement of phosphatase activity. This guide provides an objective comparison of Tris(4-nitrophenyl) phosphate with other commonly used phosphatase substrates, supported by experimental data and detailed methodologies to facilitate informed decision-making in your research.
The enzymatic removal of phosphate groups by phosphatases is a fundamental regulatory mechanism in a vast array of cellular processes. Consequently, the accurate quantification of phosphatase activity is paramount in numerous fields, from basic research to clinical diagnostics and drug discovery. A key component of any phosphatase assay is the substrate, which is enzymatically converted into a detectable product. This guide focuses on the widely utilized chromogenic substrate, this compound, and compares its performance with other popular alternatives.
Principles of Detection: Chromogenic vs. Fluorogenic Substrates
Phosphatase substrates can be broadly categorized based on the nature of the signal they produce.
-
Chromogenic Substrates: These substrates are converted into colored products by the action of phosphatases. The change in color can be quantified using a spectrophotometer. This compound, also commonly known as p-nitrophenyl phosphate (pNPP), is a classic example.[1] The enzymatic hydrolysis of pNPP yields p-nitrophenol, a yellow-colored product with a maximum absorbance at 405 nm.[1] Other chromogenic substrates include the combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT), which produces a dark purple precipitate, and substrates that utilize Fast Red to generate a red-colored product.[2]
-
Fluorogenic Substrates: These substrates are enzymatically converted into fluorescent products. The emitted fluorescence is measured using a fluorometer, generally offering higher sensitivity compared to chromogenic methods. A common example is 4-methylumbelliferyl phosphate (MUP).
Performance Comparison of Phosphatase Substrates
The choice of a phosphatase substrate depends on several factors, including the specific phosphatase being studied, the required sensitivity, and the experimental application (e.g., in-solution assay, Western blotting, or immunohistochemistry). The following table summarizes the key performance characteristics of this compound (pNPP) and other commonly used phosphatase substrates.
| Substrate | Detection Method | Product | Detection Wavelength | Key Advantages | Key Disadvantages |
| This compound (pNPP) | Colorimetric | Soluble yellow product (p-nitrophenol) | 405 nm | Inexpensive, simple, wide linear range, suitable for high-throughput screening.[3][4] | Not a physiological substrate, lower sensitivity compared to fluorogenic or radioactive methods.[5] |
| Naphthol AS-TR phosphate / Fast Red | Colorimetric | Insoluble red precipitate | Visible range | Good for spatial localization (e.g., IHC, Western blot). | Less suitable for quantitative solution-based assays. |
| BCIP / NBT | Colorimetric | Insoluble dark purple precipitate | Visible range | High sensitivity for blotting applications, produces a distinct precipitate.[2][6] | Not ideal for quantitative solution-based assays. |
| 4-Methylumbelliferyl phosphate (MUP) | Fluorogenic | Fluorescent product (4-methylumbelliferone) | Excitation: ~360 nm, Emission: ~440 nm | High sensitivity. | Requires a fluorometer, potential for background fluorescence. |
Quantitative Data Summary: Kinetic Parameters
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the interaction between an enzyme and its substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table presents a summary of reported kinetic parameters for pNPP with alkaline phosphatase under different conditions. It is important to note that these values can vary significantly depending on the specific enzyme, buffer composition, pH, and temperature.
| Phosphatase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Buffer Conditions | Reference |
| Calf Intestine Alkaline Phosphatase | pNPP | 0.76 | 3.12 (units/mg) | 50 mM Tris-HCl, pH 11 | [7] |
| Calf Intestine Alkaline Phosphatase | pNPP | 0.4 | 1.6 (units/mg) | 100 mM Glycine-NaOH, pH 9.5 | [7] |
| E. coli Alkaline Phosphatase | pNPP | 0.04 | 72.8 | pH ~8.2 | [8] |
| Halobacterium salinarum pNPPase | pNPP | Varied with salt concentration | Varied with salt concentration | 100 mM Tris-HCl, pH 8.5 | [9] |
Experimental Protocols
General Protocol for a Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol provides a general procedure for measuring phosphatase activity in a 96-well plate format.
Materials:
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
pNPP Substrate Solution (e.g., 10 mM pNPP in a suitable assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to the desired assay temperature (e.g., room temperature or 37°C).
-
Sample Preparation: Prepare serial dilutions of your phosphatase-containing sample in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of each sample dilution to the wells of the microplate.
-
Include a blank control containing 50 µL of assay buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
-
Incubation: Incubate the plate at the chosen temperature for a specific time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction: Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well. The stop solution raises the pH, which both halts the enzyme activity and develops the yellow color of the p-nitrophenol product.[10]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The phosphatase activity is proportional to the corrected absorbance. A standard curve using known concentrations of p-nitrophenol can be used to quantify the amount of product formed.
Visualization of a Key Signaling Pathway and Experimental Workflow
Phosphatases play a critical role in regulating numerous signaling pathways. The diagram below illustrates the role of phosphatases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and survival.
Caption: Regulation of the MAPK signaling pathway by phosphatases.
The following diagram outlines the general experimental workflow for a colorimetric phosphatase assay.
Caption: General workflow for a colorimetric phosphatase assay.
References
- 1. ukessays.com [ukessays.com]
- 2. benchchem.com [benchchem.com]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. quora.com [quora.com]
A Researcher's Guide to Phosphatase Assay Validation: A Comparative Analysis of the Tris(4-nitrophenyl) phosphate (pNPP) Assay and its Alternatives
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of phosphatase activity is paramount for advancing our understanding of cellular signaling, disease pathogenesis, and for the discovery of novel therapeutics. The selection of an appropriate assay is a critical decision that influences the quality and reproducibility of experimental outcomes. This guide provides a comprehensive, data-driven comparison of the widely utilized Tris(4-nitrophenyl) phosphate (pNPP) assay with its principal alternatives: the Malachite Green assay, fluorescent assays, and radioactive assays.
This document will delve into the performance characteristics of each method, supported by experimental data, to empower you in selecting the most suitable assay for your specific research needs. We will provide detailed experimental protocols for key cited experiments and visualize complex workflows and pathways to ensure clarity and reproducibility.
Performance Comparison of Phosphatase Assays
The choice of a phosphatase assay is contingent on a multitude of factors, including the specific enzyme under investigation, the nature of the sample, and the requisite sensitivity, throughput, and cost-effectiveness. Below is a detailed comparison of the key performance parameters of the pNPP assay and its alternatives.
| Feature | This compound (pNPP) Assay | Malachite Green Assay | Fluorescent Assay | Radioactive Assay |
| Principle | Enzymatic hydrolysis of the colorless pNPP substrate to the yellow-colored p-nitrophenol, measured spectrophotometrically at 405 nm.[1][2] | Colorimetric detection of inorganic phosphate released from a substrate, which forms a complex with malachite green and molybdate, measured at 620-660 nm.[1] | Enzymatic cleavage of a non-fluorescent substrate (e.g., 4-MUP, AttoPhos®) to produce a highly fluorescent product.[3] | Measurement of radioactivity released from a 32P or 33P-labeled substrate.[4] |
| Detection Method | Spectrophotometry (405 nm).[1][2] | Spectrophotometry (620-660 nm).[1] | Fluorometry (e.g., Ex/Em = 360/440 nm for MUP). | Scintillation counting or autoradiography.[4] |
| Detection Limit | Approximately 3 ng of phosphatase.[2][5] | As low as 50 pmoles of free phosphate.[6] | High sensitivity, can be up to 100x more sensitive than colorimetric assays.[7] The AttoPhos® System has a detection limit of 0.74 attomoles. | The most sensitive method, limited by the specific activity of the radiolabeled substrate.[4] |
| Linear Range | Wide linear range, as substrate concentration is typically not limiting.[3] A linear range of 0.5-130 U/L has been reported for alkaline phosphatase.[8] | A typical standard curve is linear from 0.1 to 2 nmol of phosphate.[1] Some kits report a linear range of 50 to 1600 pmol of phosphate. | A dynamic linear range of 1.95 nM to 250 nM has been demonstrated for DUSP22 using a droplet-based fluorescent assay.[9] | Wide linear range. |
| Specificity | Non-specific; pNPP is a substrate for most phosphatases.[3] | Can be used with specific phosphopeptide substrates, offering higher specificity. | Substrate specificity depends on the particular fluorogenic substrate used. | High specificity when using a specific radiolabeled substrate. |
| Throughput | Amenable to high-throughput screening (HTS) in multi-well plate formats.[5] | Can be adapted for HTS applications.[3] | Well-suited for HTS applications. | Generally lower throughput due to handling of radioactive materials and longer incubation times. |
| Cost | Inexpensive substrate and reagents.[3] | Relatively low cost. | Can be more expensive than colorimetric assays.[10] | Higher cost due to radioactive materials and disposal. |
| Advantages | Simple "mix-and-measure" procedure, cost-effective, and robust.[5] | High sensitivity, applicable to a wide range of phosphorylated substrates.[1] | Very high sensitivity, wide dynamic range, suitable for miniaturization. | Highest sensitivity, direct measurement of phosphate release. |
| Disadvantages | Lower sensitivity compared to fluorescent and radioactive assays, potential for interference from colored compounds. | Indirect measurement of enzyme activity, potential for phosphate contamination in reagents. | Potential for interference from fluorescent compounds in the sample, higher cost. | Requires handling of radioactive materials, specialized equipment, and waste disposal protocols. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following sections provide methodologies for the key phosphatase assays discussed in this guide.
This compound (pNPP) Phosphatase Assay Protocol
This protocol describes a standard endpoint assay for measuring phosphatase activity using pNPP in a 96-well plate format.
Materials:
-
pNPP substrate solution (e.g., 10 mM)
-
Assay Buffer (e.g., for alkaline phosphatase: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)
-
Stop Solution (e.g., 2N NaOH)
-
Phosphatase-containing sample (e.g., purified enzyme, cell lysate)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare serial dilutions of the phosphatase sample in the assay buffer.
-
Assay Setup: Add 50 µL of each phosphatase dilution to the wells of a 96-well plate. Include a blank control containing only the assay buffer.[11]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[11]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.[11]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance. The phosphatase activity is proportional to the net absorbance.
Malachite Green Phosphatase Assay Protocol
This protocol outlines a method for detecting inorganic phosphate released from a phosphorylated substrate.
Materials:
-
Phosphatase-containing sample
-
Phosphorylated substrate (e.g., phosphopeptide)
-
Assay Buffer
-
Malachite Green Reagent (containing malachite green and ammonium molybdate)
-
Phosphate standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards with known concentrations.
-
Assay Reaction: In a 96-well plate, set up the phosphatase reaction by combining the assay buffer, the phosphorylated substrate, and the phosphatase sample. Include a no-enzyme control.
-
Incubation: Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well.[1]
-
Incubation: Incubate at room temperature for 15-30 minutes to allow the color to develop.[1]
-
Measurement: Measure the absorbance of each well at 620-660 nm.[1]
-
Data Analysis: Determine the amount of phosphate released in the samples by comparing their absorbance to the phosphate standard curve.
Fluorescent Phosphatase Assay Protocol (using 4-MUP)
This protocol describes a highly sensitive assay using the fluorogenic substrate 4-methylumbelliferyl phosphate (MUP).
Materials:
-
4-MUP substrate solution
-
Assay Buffer
-
Stop Solution (optional)
-
Phosphatase-containing sample
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/440 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the phosphatase sample in the assay buffer.
-
Assay Setup: Add 50 µL of each phosphatase dilution to the wells of a 96-well black microplate. Include a blank control.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the MUP substrate solution to each well.
-
Incubation: Incubate the plate at the optimal temperature, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate time intervals (for a kinetic assay) or after a fixed time (for an endpoint assay). A stop solution can be added for endpoint measurements.
-
Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. The phosphatase activity is proportional to the rate of fluorescence increase or the final fluorescence intensity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, we provide the following diagrams generated using the Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Popular Enzyme Assay Kits: Which One Fits Your Budget? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Enzymes with Tris(4-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various enzymes with Tris(4-nitrophenyl) phosphate (TNPP), a widely used chromogenic substrate and a potential inhibitor. The information presented herein, supported by experimental data, is intended to assist in the design and interpretation of enzymatic assays and to provide insights into the substrate specificity and inhibitory potential of this compound.
This compound, often used in its salt form, p-nitrophenyl phosphate (pNPP), is a versatile tool in enzymology.[1] While it is a well-established substrate for various phosphatases, its structural similarity to other organophosphates suggests potential interactions with a broader range of enzymes. This guide explores these interactions, providing quantitative data and detailed experimental protocols to facilitate a comprehensive understanding of TNPP's enzymatic cross-reactivity.
Quantitative Comparison of Enzyme Cross-Reactivity with this compound
The following table summarizes the kinetic parameters for the interaction of various enzymes with this compound. This data allows for a direct comparison of the substrate affinity (Km), catalytic efficiency, and inhibitory potency (IC50) across different enzyme classes.
| Enzyme Class | Enzyme | Source | Interaction Type | Kinetic Parameter | Value | Conditions |
| Hydrolase (Phosphatase) | Alkaline Phosphatase | E. coli | Substrate | Km | 0.034 mM | pH 7.5, TRIS buffer[2] |
| Alkaline Phosphatase | E. coli | Substrate | Vmax | 7.9 x 10⁻² µmol/min | pH 7.5, TRIS buffer[2] | |
| Alkaline Phosphatase | Calf Intestine | Substrate | Km | 0.040 mM | pH 8.2[3] | |
| Alkaline Phosphatase | Calf Intestine | Substrate | Vmax | 72.8 µmol/min/mg | pH 8.2[3] | |
| Alkaline Phosphatase | Bacillus subtilis KIBGE-HAS | Substrate | Km | 2.747 mM | pH 8.0, 37°C, Tris/HCl buffer[4] | |
| Alkaline Phosphatase | Bacillus subtilis KIBGE-HAS | Substrate | Vmax | 3299 U/L | pH 8.0, 37°C, Tris/HCl buffer[4] | |
| Phosphodiesterase | Bovine Spleen | Substrate | K₀.₅ | 1.9 mM | pH 7.5[5] | |
| Phosphodiesterase | Bovine Spleen | Substrate | K₀.₅ | 3.9 mM | pH 9.4[5] | |
| Hydrolase (Cholinesterase) | Acetylcholinesterase | Human Erythrocytes | Inhibitor | IC50 | 15 nM* | -[6] |
*Note: The IC50 value is for Isopropyl 4-Nitrophenyl Methylphosphonate, a structural analog of TNPP, indicating the potential for strong inhibition of acetylcholinesterase by nitrophenyl phosphates.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Enzymatic hydrolysis of this compound by a phosphatase.
Figure 2: Inhibition of Acetylcholinesterase by this compound.
Figure 3: General experimental workflow for assessing enzyme cross-reactivity with TNPP.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cross-reactivity of enzymes with this compound.
Protocol 1: Determination of Phosphatase Activity using pNPP as a Substrate
This protocol is adapted for a 96-well plate format and can be used to determine the kinetic parameters of various phosphatases.
Materials:
-
Purified phosphatase enzyme
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 50 mM stock in a suitable buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a series of pNPP substrate dilutions in the Assay Buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 x Km to 10 x Km).
-
Dilute the enzyme stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the appropriate pNPP dilution to each well.
-
Include a blank well containing 75 µL of Assay Buffer without the enzyme for each substrate concentration.
-
-
Initiate Reaction:
-
To start the reaction, add 25 µL of the diluted enzyme solution to each well.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a set period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction (for endpoint assays):
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding samples.
-
Calculate the concentration of p-nitrophenol produced using a standard curve.
-
Determine the initial reaction velocities (V₀) at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Assessment of Acetylcholinesterase Inhibition by TNPP
This protocol outlines a method to determine the inhibitory effect of TNPP on acetylcholinesterase activity.
Materials:
-
Purified acetylcholinesterase (AChE)
-
This compound (TNPP) solution (stock solution in a suitable solvent like DMSO, with subsequent dilutions in buffer)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TNPP in DMSO and create a series of dilutions in the Assay Buffer.
-
Prepare solutions of AChE, ATC, and DTNB in the Assay Buffer.
-
-
Assay Setup:
-
In the wells of a microplate, add 50 µL of Assay Buffer.
-
Add 25 µL of the TNPP dilutions to the test wells and 25 µL of Assay Buffer to the control wells.
-
Add 25 µL of the AChE solution to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the interaction between the enzyme and the inhibitor.
-
-
Initiate Reaction:
-
To start the reaction, add 100 µL of a solution containing ATC and DTNB to each well.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each TNPP concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the TNPP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ATC) and the inhibitor (TNPP) and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Conclusion
The data presented in this guide highlights the significant cross-reactivity of this compound with various enzymes. While it serves as an effective and widely used substrate for a range of phosphatases, its organophosphate structure also confers potent inhibitory activity against other enzyme classes, most notably cholinesterases. Researchers and drug development professionals should be mindful of these interactions when designing and interpreting experiments involving TNPP. The provided protocols offer a standardized approach to quantitatively assess these cross-reactivities, enabling a more accurate characterization of enzyme function and inhibitor screening. Further investigation into the interaction of TNPP with a broader array of enzymes will continue to enhance our understanding of its biochemical profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Tris(4-nitrophenyl) phosphate versus Precipitating Chromogenic Substrates for Phosphatase Detection
In the realm of biochemical and immunological assays, the detection of phosphatase activity is a cornerstone for a myriad of applications, from enzyme-linked immunosorbent assays (ELISAs) to Western blotting and immunohistochemistry. The choice of substrate for the phosphatase enzyme is a critical determinant of the sensitivity, quantifiability, and overall success of an experiment. This guide provides a comprehensive comparison of Tris(4-nitrophenyl) phosphate, a soluble chromogenic substrate, and other widely used precipitating chromogenic substrates, most notably the 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) system.
Introduction to Phosphatase Substrates
Phosphatases are enzymes that remove phosphate groups from molecules. In detection assays, an antibody or other probe is conjugated to a phosphatase, such as alkaline phosphatase (AP). When a suitable substrate is introduced, the phosphatase catalyzes a reaction that produces a detectable signal. Chromogenic substrates are a class of compounds that are converted by the enzyme into a colored product, allowing for visual or spectrophotometric detection.
This compound , commonly known as p-Nitrophenyl Phosphate (pNPP), is a chromogenic substrate that, upon dephosphorylation by phosphatases, yields a yellow, water-soluble product. This characteristic makes it ideal for quantitative assays like ELISA, where the absorbance of the solution can be measured over time (kinetic assay) or at a fixed endpoint.
Precipitating chromogenic substrates , such as the BCIP/NBT system, produce a colored, insoluble precipitate at the site of enzymatic activity. This property is highly advantageous for applications requiring the spatial localization of the enzyme, such as in Western blotting and immunohistochemistry, where the precipitate forms a distinct band or stains a specific area on a membrane or tissue.
Quantitative Performance Comparison
A direct quantitative comparison of these substrates is challenging due to their fundamentally different applications. However, we can compare their key performance characteristics based on available data and theoretical advantages.
| Parameter | This compound (pNPP) | BCIP/NBT |
| Product Type | Soluble | Insoluble precipitate |
| Color | Yellow | Dark blue/purple |
| Detection Method | Spectrophotometry (Absorbance at 405 nm) | Visual, Densitometry |
| Primary Application | ELISA, solution-based enzyme assays | Western Blotting, Immunohistochemistry (IHC), In Situ Hybridization (ISH) |
| Quantification | Highly quantitative (kinetic or endpoint) | Semi-quantitative |
| Sensitivity (LOD) | Generally in the low nanogram range for the target protein in ELISA.[1] | High sensitivity in blotting applications, capable of detecting low nanogram amounts of protein.[2] A 27-fold increase in sensitivity was reported in a lateral flow immunoassay using ALP with BCIP/NBT.[3] |
| Signal-to-Noise Ratio | Good, but can be affected by high background in complex samples. | Generally high due to the localized precipitate, leading to sharp band resolution with low background.[4] |
| Assay Time | Typically 15-60 minutes for color development.[5] | Can range from minutes to hours depending on the desired signal intensity. |
| High-Throughput Screening (HTS) Amenability | Excellent, due to its compatibility with microplate formats and automated readers. | Less amenable to high-throughput solution-based assays. |
Kinetic Parameters of Alkaline Phosphatase with pNPP
Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) are crucial for understanding enzyme-substrate interactions. The following data for calf intestinal alkaline phosphatase (CIAP) with pNPP have been reported:
| Buffer System (pH) | Km (M) | Vmax (µmoles min-1 unit-1) | kcat (s-1) |
| 50 mM Tris-HCl (pH 11) | 7.6 x 10-4 | 3.12 | 82.98 |
| 100 mM Glycine-NaOH (pH 9.5) | 4.0 x 10-4 | 1.6 | 42.55 |
Data sourced from a study on the kinetic behavior of calf intestinal alkaline phosphatase with pNPP.
Experimental Protocols
Protocol 1: ELISA using this compound (pNPP)
This protocol outlines the final detection steps of a standard indirect ELISA using an alkaline phosphatase-conjugated secondary antibody.
Materials:
-
Microplate with captured antigen and bound primary and secondary antibodies.
-
pNPP Substrate Solution (e.g., 1 mg/mL pNPP in diethanolamine buffer, pH 9.8, with 0.5 mM MgCl₂).[5]
-
Stop Solution (e.g., 3 M NaOH).[5]
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Washing: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Substrate Addition: Add 100-200 µL of the freshly prepared pNPP Substrate Solution to each well.[6][7]
-
Incubation: Incubate the plate at room temperature or 37°C for 15-60 minutes, protected from light.[5] Monitor the development of the yellow color.
-
Stopping the Reaction (for endpoint assays): Add 50 µL of Stop Solution to each well to halt the enzymatic reaction.[6]
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader. For kinetic assays, the absorbance is read at multiple time points without the addition of a stop solution.
Protocol 2: Western Blotting using BCIP/NBT
This protocol describes the detection step of a Western blot using an alkaline phosphatase-conjugated secondary antibody.
Materials:
-
Blotting membrane (e.g., nitrocellulose or PVDF) with transferred proteins, incubated with primary and secondary antibodies.
-
BCIP/NBT Substrate Solution (ready-to-use or prepared from stock solutions).
-
Wash Buffer (e.g., TBS with 0.1% Tween-20).
-
Deionized water.
Procedure:
-
Washing: Following incubation with the alkaline phosphatase-conjugated secondary antibody, wash the membrane thoroughly with Wash Buffer to remove any unbound conjugate.
-
Substrate Incubation: Place the membrane in a clean container and add enough BCIP/NBT Substrate Solution to completely cover the surface.
-
Color Development: Incubate the membrane at room temperature, protected from light, until the desired band intensity is achieved. This can take from a few minutes to several hours.
-
Stopping the Reaction: To stop the color development, remove the membrane from the substrate solution and wash it extensively with deionized water.
-
Drying and Imaging: Allow the membrane to air dry. The developed bands are stable and can be imaged or stored for long-term records.
Visualizing the Pathways and Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scrippslabs.com [scrippslabs.com]
- 3. Enhancement of lateral flow immunoassay by alkaline phosphatase: a simple and highly sensitive test for potato virus X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromogenic Western Blot Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Comparison of the sensitivity of Western blotting between PVDF and NC membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Quantitative Analysis of Enzyme Kinetics Using Tris(4-nitrophenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tris(4-nitrophenyl) phosphate (TNPP) with alternative substrates for the quantitative analysis of enzyme kinetics, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and aid in the design of robust enzymatic assays.
Introduction to this compound in Enzyme Kinetics
This compound is a chromogenic substrate widely employed for the continuous monitoring of various phosphatases, including alkaline phosphatase (AP) and phosphodiesterases. The enzymatic hydrolysis of TNPP yields 4-nitrophenol (pNP), a yellow-colored product that can be readily quantified by measuring its absorbance at or near 405 nm. This property makes TNPP a convenient and cost-effective tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic hydrolysis of this compound.
Comparative Kinetic Parameters
The choice of substrate is critical for accurately determining enzyme kinetic parameters. This section compares the performance of TNPP with other commonly used substrates for alkaline phosphatase.
| Substrate | Enzyme | Km (M) | Vmax (µmol min-1 unit-1) | kcat (s-1) | Buffer Conditions | Reference |
| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase (CIAP) | 7.6 x 10-4 | 3.12 | 82.98 | 50 mM Tris-HCl, pH 11, 37°C | [1][2] |
| p-Nitrophenyl phosphate (pNPP) | Calf Intestinal Alkaline Phosphatase (CIAP) | 4.0 x 10-4 | 1.6 | 42.55 | 100 mM Glycine-NaOH, pH 9.5, 37°C | [1][2] |
| 2,4-Dinitrophenyl phosphate | E. coli Alkaline Phosphatase | Not specified | Identical to 4-nitrophenyl phosphate | Not specified | pH range 5.5-8.5 | [3][4] |
| 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Bovine Intestinal Alkaline Phosphatase | Not specified | Not specified | Not specified | 50 mM HEPES, pH 6.5-7.5 | [5] |
| bis(p-Nitrophenyl) phosphate (bis-pNPP) | Rat Osseous Plate Alkaline Phosphatase | 1.9 x 10-3 (apparent K0.5) | Not specified | Not specified | pH 7.5 | [6] |
| bis(p-Nitrophenyl) phosphate (bis-pNPP) | Rat Osseous Plate Alkaline Phosphatase | 3.9 x 10-3 (apparent K0.5) | Not specified | Not specified | pH 9.4 | [6] |
Note: The kinetic parameters of enzymes are highly dependent on the specific assay conditions, including pH, buffer composition, and temperature. Direct comparison of values across different studies should be made with caution.
Experimental Protocols
A generalized workflow for a quantitative enzyme kinetics experiment using a chromogenic substrate like TNPP is outlined below.
Caption: General workflow for an enzyme kinetics assay.
Protocol: Alkaline Phosphatase Activity Assay with pNPP
This protocol is adapted from studies on calf intestinal alkaline phosphatase.[1][2]
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase (e.g., Calf Intestinal)
-
Assay Buffer: 50 mM Tris-HCl, pH 11.0
-
Stop Solution: 3 N NaOH (for endpoint assays)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare the 50 mM Tris-HCl buffer and adjust the pH to 11.0.
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay will typically range from 0.2 to 4 mM.
-
Prepare a working solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of the pNPP substrate solution to the wells.
-
Include a blank control containing the substrate and buffer but no enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
-
Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Endpoint Assay: Incubate the reaction mixture at 37°C for a fixed time (e.g., 15-30 minutes).[7] Stop the reaction by adding the stop solution (e.g., 3 N NaOH).[7] Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the kinetic data.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.
-
Protocol: Phosphodiesterase Activity Assay with bis(pNPP)
This protocol is based on the characterization of a novel phosphodiesterase.[8]
Materials:
-
bis(p-Nitrophenyl) phosphate (bis-pNPP) substrate
-
Phosphodiesterase enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM β-mercaptoethanol and 10 mM NaCl
-
Metal ions (e.g., 2 mM MnCl2) as required by the specific enzyme
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer with the specified components.
-
Prepare a stock solution of bis-pNPP. The final concentration in the assay is typically around 4 mM.[8]
-
Prepare a working solution of the phosphodiesterase enzyme.
-
-
Assay Setup:
-
In a 1 mL reaction volume, combine the assay buffer, metal ions (if required), and different concentrations of the bis-pNPP substrate.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C).[8]
-
-
Reaction Initiation:
-
Start the reaction by adding a specific amount of the enzyme (e.g., 1 µg).[8]
-
-
Measurement and Data Analysis:
-
Follow the increase in absorbance at 405 nm over a defined period (e.g., 10 minutes).[8]
-
Calculate kinetic parameters as described for the alkaline phosphatase assay.
-
Quantitative Analysis of Enzyme Inhibition
TNPP and its analogs are valuable tools for screening and characterizing enzyme inhibitors. The type of inhibition (competitive, non-competitive, uncompetitive) can be determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor and the substrate.
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (nM) | Reference |
| Sodium Orthovanadate | Calf Intestine Alkaline Phosphatase | Not specified | Reversible | 51 ± 8 | [9] |
| EDTA | Calf Intestine Alkaline Phosphatase | Not specified | Irreversible | Not applicable | [9] |
Note: The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a commonly reported parameter but can be misleading without understanding the mechanism of inhibition.[10]
Conclusion
This compound and its derivatives remain indispensable substrates for the quantitative analysis of enzyme kinetics due to their convenience and reliability. This guide provides a comparative framework and detailed protocols to assist researchers in selecting appropriate substrates and designing robust experiments for characterizing enzyme activity and inhibition. The provided data and workflows serve as a valuable resource for professionals in academic research and drug development.
References
- 1. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase activity is a novel property of alkaline phosphatase from osseous plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and Characterization of a Novel Phosphodiesterase from the Metagenome of an Indian Coalbed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tris(4-nitrophenyl) phosphate versus Fluorescent Substrates for Phosphatase Activity Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of phosphatase activity is pivotal in numerous fields of biological research and drug discovery. Phosphatases, a diverse group of enzymes that remove phosphate groups from proteins and other molecules, are key regulators of a vast array of cellular processes. Consequently, the selection of an appropriate substrate for their detection is a critical determinant of experimental success. This guide provides an objective and data-driven comparison of the traditional chromogenic substrate, Tris(4-nitrophenyl) phosphate (pNPP), with a range of modern fluorescent substrates.
Principle of Detection: A Tale of Color versus Light
The fundamental difference between these two classes of substrates lies in their signal output upon enzymatic dephosphorylation.
This compound (pNPP) is a chromogenic substrate that, upon hydrolysis by phosphatases, yields p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2] The rate of color development is directly proportional to the phosphatase activity. This method is simple, cost-effective, and amenable to high-throughput screening.[3] However, pNPP is a non-specific substrate and may exhibit lower sensitivity compared to fluorogenic alternatives.[3][4]
Fluorescent substrates , on the other hand, are molecules that are either non-fluorescent or weakly fluorescent and are enzymatically converted into a highly fluorescent product. This results in a significant increase in fluorescence intensity, which can be measured using a fluorometer. This approach generally offers higher sensitivity, a wider dynamic range, and is well-suited for miniaturized high-throughput screening and cellular imaging.[5][6] Common classes of fluorescent phosphatase substrates are based on coumarin, resorufin, and other fluorophores.[6]
Quantitative Performance Comparison
The choice of substrate is often dictated by the specific requirements of the assay, including the desired sensitivity, linear range, and the nature of the biological sample. The following tables summarize the key performance characteristics of pNPP and several common fluorescent substrates.
| Parameter | This compound (pNPP) | 4-Methylumbelliferyl Phosphate (MUP) | 6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP) | AttoPhos® Substrate |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Ex/Em ~360/450 nm) | Fluorometric (Ex/Em ~358/450 nm)[7] | Fluorometric (Ex/Em ~435/555 nm)[8] |
| Signal Output | Yellow soluble product | Blue fluorescent product | Blue fluorescent product[7] | Yellow-green fluorescent product[8] |
| Sensitivity | Moderate | High | Very High[7] | Extremely High |
| Limit of Detection (LOD) | ~46 attomoles (in a specific assay)[8] | Generally higher than pNPP | Lower than MUP[7] | 0.74 attomoles (60x more sensitive than pNPP in a direct comparison)[8] |
| Linear Range | Wide | Wide | Wide | Linear over five orders of magnitude of AP concentration[8] |
| Optimal pH for Detection | Alkaline | Alkaline (product pKa ~7.8)[9] | Acidic to Alkaline (product pKa ~4.9)[10] | Optimized for sensitive detection with provided buffer[8] |
| Advantages | Cost-effective, simple, stable reagents | Widely used, good sensitivity | Superior for acidic phosphatases, higher quantum yield than MUP[10] | Extremely high sensitivity, large Stokes' shift reduces background[8] |
| Disadvantages | Lower sensitivity, non-specific | Fluorescence is pH-dependent | More expensive than pNPP | Susceptible to background fluorescence from biological samples[11] |
Table 1: General Performance Comparison of Phosphatase Substrates
| Phosphatase | Substrate | Km (mM) | Vmax (µmol/min/mg or U/mg) | Optimal pH |
| Calf Intestinal Alkaline Phosphatase | pNPP | 0.4 - 0.76[2] | 1.6 - 3.12 µmoles min-1 unit-1[12] | 9.5 - 11.0[2] |
| E. coli Alkaline Phosphatase | pNPP | ~0.04[2] | Not specified in comparable units | Alkaline[2] |
| Acid Phosphatase (Burkholderia gladioli) | pNPP | 0.065 (K0.5)[2] | 113.5 U/mg[2] | 6.0[2] |
| Protein Tyrosine Phosphatase (General) | pNPP | 0.5 - 10[2] | Not specified in comparable units | Neutral[2] |
| Serine/Threonine Protein Phosphatase 5 (PP5) | DiFMUP | Modestly lower than MUP at physiological pH[9] | Not specified | ~7.0[9] |
Table 2: Kinetic Parameters of pNPP and a Fluorescent Substrate with Various Phosphatases (Note: Direct comparison of Vmax values across different studies can be challenging due to variations in enzyme purity and unit definitions).
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both pNPP and a common fluorescent substrate, DiFMUP.
Protocol 1: Colorimetric Assay of Alkaline Phosphatase using pNPP
This protocol is a generalized procedure for measuring alkaline phosphatase activity in a 96-well plate format.
Materials:
-
Alkaline Phosphatase (AP) enzyme sample
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂[3]
-
pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh)[3]
-
Stop Solution: 2N NaOH[3]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 50 µL of the enzyme sample to each well of the 96-well plate. Include a blank control with 50 µL of assay buffer instead of the enzyme.[3]
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.[3]
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.[3]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[3]
-
Measure the absorbance at 405 nm using a microplate reader.[3]
-
Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance. The enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol (1.78 x 10⁴ M⁻¹ cm⁻¹).[3]
Protocol 2: Fluorogenic Assay of Protein Tyrosine Phosphatase using DiFMUP
This protocol is adapted for measuring the activity of protein tyrosine phosphatases (PTPs) in a 384-well plate format, suitable for high-throughput screening.
Materials:
-
PTP enzyme sample
-
Assay Buffer: 150 mM Bis-Tris, pH 6.0, adjusted to an ionic strength of 150 mM, 0.33% PEG, 1.67 mM DTT[5]
-
DiFMUP Substrate Solution: 50 µM DiFMUP in Assay Buffer (prepare fresh)[5]
-
384-well black microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~465 nm
Procedure:
-
To the wells of a 384-well plate, add the test compounds (e.g., potential inhibitors) or DMSO for control wells.
-
Add the PTP enzyme solution to all wells except the no-enzyme control wells.[5]
-
Start the reaction by adding the DiFMUP working solution to each well.[5]
-
Incubate the plates in the dark for 40 minutes at room temperature.[5]
-
Shake the plate for 30 seconds and measure the fluorescence using a plate reader.[5]
Visualization of Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context is facilitated by clear visual representations.
References
- 1. ispub.com [ispub.com]
- 2. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent assay of alkaline phosphatase activity via atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ratiometric fluorescent probe based on an internal reference of lanthanide/nucleotide for alkaline phosphatase detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudophosphatases as Regulators of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DiFMUP | AAT Bioquest [aatbio.com]
- 8. promega.com [promega.com]
- 9. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational Analysis of the Regulation of EGFR by Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphatase Assays: Unraveling the Role of Tris Buffer in pNPP-Based Detection
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is paramount. A common tool for this is the colorimetric assay using p-nitrophenyl phosphate (pNPP). However, confusion can arise from the nomenclature of reagents, specifically regarding "Tris(4-nitrophenyl) phosphate" versus the "pNPP assay" performed in a Tris buffer. This guide clarifies this distinction and provides a side-by-side comparison of the widely used pNPP assay under different buffer conditions, with a focus on the influence of Tris-based buffers.
Initial research indicates that "this compound" is a distinct, commercially available chemical. However, its application as a substrate in routine phosphatase assays is not well-documented in scientific literature. In contrast, p-nitrophenyl phosphate (pNPP) is a universally adopted substrate for assaying a variety of phosphatases, including alkaline and acid phosphatases.[1][2] The reference to "Tris" in the context of pNPP assays almost invariably pertains to the use of Tris-HCl as the buffering agent in the reaction. The choice of buffer can significantly impact the kinetic parameters of the enzyme, making a comparison of different buffer systems highly relevant for assay optimization and data interpretation.[3][4]
This guide, therefore, focuses on the practical comparison of the pNPP assay when conducted in a Tris-HCl buffer system versus another commonly used alkaline buffer, Glycine-NaOH.
Quantitative Comparison of pNPP Assay Performance in Different Buffers
The selection of a buffer system can have a substantial effect on the kinetic performance of a phosphatase. The following table summarizes the kinetic parameters of calf intestinal alkaline phosphatase (CIAP) when assayed with pNPP in Tris-HCl and Glycine-NaOH buffers.
| Kinetic Parameter | 50 mM Tris-HCl (pH 11.0) | 100 mM Glycine-NaOH (pH 9.5) |
| Vmax (µmoles/min/unit) | 3.12[3][5] | 1.6[3][5] |
| Km (M) | 7.6 x 10⁻⁴[3][5] | 4.0 x 10⁻⁴[3][5] |
| Kcat (s⁻¹) | 82.98[3][5] | 42.55[3][5] |
These data illustrate that while the enzyme exhibits a higher affinity for pNPP in the Glycine-NaOH buffer (lower Km), the maximum reaction velocity (Vmax) and turnover number (Kcat) are significantly higher in the Tris-HCl buffer.[3][5] This underscores the importance of buffer selection based on the specific requirements of the experiment, such as maximizing sensitivity or studying substrate affinity.
Enzymatic Reaction and Experimental Workflow
The underlying principle of the pNPP assay is the enzymatic hydrolysis of the colorless pNPP substrate to produce p-nitrophenol (pNP), which, under alkaline conditions, is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2]
Caption: Enzymatic conversion of pNPP to pNP.
The general workflow for a pNPP assay is a straightforward "mix-and-measure" procedure, making it amenable to high-throughput screening.
Caption: A typical experimental workflow for a pNPP assay.
Detailed Experimental Protocols
Below are detailed protocols for performing a pNPP assay for alkaline phosphatase activity in both Tris-HCl and Glycine-NaOH buffer systems.
Protocol 1: pNPP Assay in Tris-HCl Buffer
This protocol is adapted from standard laboratory procedures for determining alkaline phosphatase activity.[6][7]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.[6][7]
-
pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh).
-
Enzyme Sample: Purified alkaline phosphatase or biological sample containing the enzyme.
-
Stop Solution: 2 N NaOH.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Equilibrate all reagents to the desired reaction temperature (e.g., 37°C) before use. Prepare the pNPP Substrate Solution immediately before the assay.
-
Sample Addition: Add 50 µL of the enzyme sample to each well of the microplate. Include a blank control containing 50 µL of Assay Buffer without the enzyme.
-
Reaction Initiation: To start the reaction, add 100 µL of the freshly prepared pNPP Substrate Solution to each well.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 30 minutes) or until sufficient yellow color develops. Protect the plate from light during incubation.
-
Reaction Termination: For endpoint assays, add 50 µL of 2 N NaOH to each well to stop the reaction. For kinetic assays, the absorbance can be measured at multiple time points without a stop solution.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity is proportional to the corrected absorbance.
Protocol 2: pNPP Assay in Glycine-NaOH Buffer
This protocol provides an alternative buffer system for the determination of alkaline phosphatase activity.[3][5][8]
Materials:
-
Assay Buffer: 0.1 M Glycine buffer containing 1 mM MgCl₂ and 1 mM ZnCl₂, pH 10.4.[8] (Note: The comparative kinetic data was obtained at pH 9.5 in a 100 mM Glycine-NaOH buffer[3][5]).
-
pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh).
-
Enzyme Sample: Purified alkaline phosphatase or biological sample containing the enzyme.
-
Stop Solution: 3 N NaOH.[8]
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation: Bring all reagents to room temperature. Prepare the pNPP Substrate Solution just prior to use.
-
Sample Addition: Add the enzyme sample to the wells of the microplate. For a total reaction volume of 200 µL, the sample volume should be adjusted accordingly. Include a blank control with Assay Buffer instead of the enzyme.
-
Reaction Initiation: Add the pNPP Substrate Solution to each well to a final volume of 200 µL.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3 N NaOH to each 200 µL of reaction mixture.[8]
-
Data Acquisition: Read the absorbance at 405 nm on a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings to determine the net absorbance, which is proportional to the enzyme activity.
Conclusion
While the term "this compound assay" may be a misnomer, the role of Tris as a buffer in the widely used pNPP assay is significant. As demonstrated by the comparative kinetic data, the choice between a Tris-HCl and a Glycine-NaOH buffer system can substantially alter the measured activity of alkaline phosphatase. The Tris-HCl buffer system at a high pH tends to yield a higher maximal reaction velocity, which can be advantageous for maximizing the signal in applications like ELISAs. Conversely, other buffer systems might be more suitable for studies focused on enzyme affinity. Therefore, researchers should carefully consider the objectives of their experiment when selecting a buffer for a pNPP-based phosphatase assay and maintain consistency in the chosen protocol for reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tris(4-nitrophenyl) Phosphate: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of Tris(4-nitrophenyl) phosphate, catering to researchers, scientists, and drug development professionals. Following these procedural steps is crucial for ensuring laboratory safety and environmental compliance.
Physicochemical Properties
Understanding the properties of this compound and related compounds is fundamental to safe handling and disposal. The data below is summarized for easy comparison.
| Property | Bis(4-nitrophenyl) phosphate | p-Nitrophenyl phosphate, disodium salt, hexahydrate |
| Appearance | Solid[1] | Off-white Powder Solid[2] |
| Melting Point | 172-175°C[1] | > 300 °C / > 572 °F[2] |
| Boiling Point | 545.7 ± 60.0 °C at 760 mmHg[1] | No information available[2] |
| Solubility in Water | No data available[1] | Soluble[2] |
| Molecular Formula | C12H9N2O8P[1] | C6H4NO6PNa2.6H2O[2] |
| Molecular Weight | 340.18[1] | 371.14[2] |
Experimental Protocols: Disposal and Spill Management
Adherence to the following protocols is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling or disposing of the chemical, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential.[3] A face shield may be necessary for procedures with a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or latex. Gloves should be inspected for integrity before use and replaced immediately if contaminated.[3]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: In situations where dust inhalation is a risk, a NIOSH-approved respirator is required.[3][4] Always handle the compound in a well-ventilated area.[3][5]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated solutions, and used containers.
-
Segregate this chemical waste from other laboratory waste streams.
-
-
Containerization:
-
Place the waste in a suitable, clearly labeled, and sealed container for disposal.[6]
-
Ensure the container is compatible with the chemical.
-
-
Arranging for Disposal:
-
Container Disposal:
-
Before disposing of the original container, ensure it is completely empty.
-
Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as chemical waste. The rinsed containers should then be disposed of as chemical waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Immediate Response:
-
Containment:
-
Prevent the spilled material from entering drains or waterways.[5]
-
-
Clean-up:
-
For solid spills: Carefully pick up the material without creating dust and place it into a suitable, labeled container for disposal.[6]
-
For liquid spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a designated chemical waste container.[3]
-
Thoroughly clean the spill area with a suitable cleaning agent.[3]
-
-
Disposal of Clean-up Material:
-
All materials used for cleaning up the spill should be treated as hazardous waste and disposed of according to the procedures outlined above.
-
Visualized Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
